molecular formula C25H34N6O B10775069 MRT68921

MRT68921

Cat. No.: B10775069
M. Wt: 434.6 g/mol
InChI Key: KKISLZKMBSCLSS-UHFFFAOYSA-N
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Description

N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide is a sophisticated small molecule of significant interest in chemical biology and oncology research. This compound is rationally designed to function as a potent and selective kinase inhibitor. Its core structure features a pyrimidine scaffold that acts as a hinge-binding motif, common in ATP-competitive inhibitors. The specific substitutions, including the cyclopropyl and the 2-methyl-3,4-dihydro-1H-isoquinoline groups, are engineered to confer high selectivity towards specific kinase targets, potentially modulating key signaling pathways involved in cell proliferation, survival, and metastasis. The propyl-linked cyclobutanecarboxamide side chain enhances the molecule's physicochemical properties and binding affinity.

Properties

IUPAC Name

N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O/c1-31-13-10-19-14-21(9-8-20(19)16-31)29-25-28-15-22(17-6-7-17)23(30-25)26-11-3-12-27-24(32)18-4-2-5-18/h8-9,14-15,17-18H,2-7,10-13,16H2,1H3,(H,27,32)(H2,26,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKISLZKMBSCLSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4CCC4)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of MRT68921

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68921 is a potent, cell-permeable, small molecule inhibitor with a multifaceted mechanism of action centered on the dual inhibition of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key initiators of the autophagy pathway.[1][2] Additionally, it exhibits inhibitory activity against NUAK1, a kinase implicated in cancer cell survival and stress resistance.[3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, its impact on critical signaling pathways, and the downstream cellular consequences. The information presented herein is supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. The ULK1/2 kinase complex is a central regulator of autophagy initiation. This compound has emerged as a valuable research tool and potential therapeutic agent due to its potent and specific inhibition of this pathway. Furthermore, its activity against NUAK1 provides an additional layer of complexity to its mechanism, with implications for cancer therapy. This document serves as an in-depth resource for understanding the intricate workings of this compound.

Core Mechanism of Action: Dual Inhibition of ULK1/2 and NUAK1

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding sites of ULK1, ULK2, and NUAK1.

Inhibition of the ULK1/2 Kinase Complex and Blockade of Autophagy

This compound is a highly potent inhibitor of both ULK1 and its close homolog ULK2. This inhibition is central to its primary mechanism of blocking the initiation of autophagy.[1][2] The direct consequence of ULK1/2 inhibition is the prevention of the phosphorylation of downstream substrates, most notably ATG13, a key component of the ULK1 complex.[3] This abrogation of ATG13 phosphorylation effectively halts the cascade of events leading to the formation of the autophagosome.

The cellular manifestation of this inhibition is a significant reduction in autophagic flux. This is observed as a decrease in the formation of LC3-II, a protein essential for autophagosome elongation and maturation, from its cytosolic form, LC3-I.[3]

Inhibition of NUAK1 and Downstream Signaling

In addition to its potent effects on the ULK kinases, this compound also inhibits NUAK1 (also known as ARK5), a member of the AMP-activated protein kinase (AMPK)-related kinase family. NUAK1 is involved in cellular stress responses, and its inhibition by this compound has been shown to suppress the NUAK1/MYPT1/Gsk3β signaling pathway.[3] This aspect of this compound's mechanism contributes to its anti-cancer properties by disrupting cellular mechanisms that protect tumor cells from oxidative stress.

Quantitative Data

The following tables summarize the key quantitative data characterizing the potency and cellular effects of this compound.

Table 1: In Vitro Kinase Inhibition [1][2]

TargetIC50 (nM)
ULK12.9
ULK21.1

Table 2: Cellular Activity in Cancer Cell Lines [3]

Cell LineIC50 (µM) for Cytotoxicity (24h)
NCI-H4601.76
MNK458.91
A549Not explicitly stated, but sensitive
H1299Not explicitly stated, but sensitive

Signaling Pathways

The inhibitory actions of this compound have profound effects on at least two major signaling pathways: the autophagy initiation pathway and the NUAK1-mediated stress response pathway.

The Autophagy Initiation Pathway

Under normal conditions, the ULK1/2 complex, consisting of ULK1/2, ATG13, FIP200, and ATG101, is activated in response to cellular stress, such as nutrient deprivation. This activation leads to the phosphorylation of multiple downstream targets, initiating the formation of the phagophore, the precursor to the autophagosome. This compound directly intervenes at the apex of this pathway by inhibiting the kinase activity of ULK1 and ULK2.

Autophagy_Pathway cluster_0 Cellular Stress cluster_1 ULK1/2 Complex cluster_2 Autophagosome Formation Stress Nutrient Deprivation, Oxidative Stress ULK1_2 ULK1 / ULK2 Stress->ULK1_2 ATG13 ATG13 ULK1_2->ATG13 P Phagophore Phagophore Formation ATG13->Phagophore FIP200 FIP200 ATG101 ATG101 Autophagosome Autophagosome Phagophore->Autophagosome This compound This compound This compound->ULK1_2

This compound inhibits the ULK1/2 complex, blocking autophagy initiation.
The NUAK1 Signaling Pathway

NUAK1 plays a role in protecting cancer cells from oxidative stress. This compound's inhibition of NUAK1 disrupts this protective mechanism, leading to increased reactive oxygen species (ROS) and apoptosis.[3]

NUAK1_Pathway cluster_0 Upstream Signals cluster_1 NUAK1 Signaling cluster_2 Cellular Response Oxidative_Stress Oxidative Stress NUAK1 NUAK1 Oxidative_Stress->NUAK1 MYPT1 MYPT1 NUAK1->MYPT1 P Gsk3b Gsk3β MYPT1->Gsk3b P Cell_Survival Cell Survival Gsk3b->Cell_Survival This compound This compound This compound->NUAK1

This compound disrupts the pro-survival NUAK1 signaling pathway.
Impact on the Interferon Signaling Pathway

Recent evidence suggests a role for ULK1 in the regulation of the interferon (IFN) signaling pathway. Specifically, ULK1 has been shown to be involved in IFN-γ-mediated signaling and can influence the expression of interferon-stimulated genes (ISGs). Pharmacological inhibition of ULK1 has been demonstrated to reduce the expression of IFN-γ-induced immunosuppressive genes, such as PD-L1.[4] This suggests that this compound, as a potent ULK1 inhibitor, may have immunomodulatory effects by altering the tumor microenvironment's immune landscape.

Interferon_Pathway IFN_gamma IFN-γ IFN_receptor IFN-γ Receptor IFN_gamma->IFN_receptor JAK_STAT JAK/STAT Pathway IFN_receptor->JAK_STAT ULK1 ULK1 JAK_STAT->ULK1 ISGs Interferon-Stimulated Genes (e.g., PD-L1) ULK1->ISGs This compound This compound This compound->ULK1

This compound may modulate the interferon signaling pathway via ULK1 inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound, based on published literature.

In Vitro ULK1/2 Kinase Assay

This assay is designed to measure the direct inhibitory effect of this compound on the kinase activity of ULK1 and ULK2.

  • Reagents:

    • Recombinant human ULK1 and ULK2 enzymes

    • Myelin Basic Protein (MBP) as a substrate

    • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

    • [γ-³²P]ATP

    • This compound dissolved in DMSO

  • Procedure:

    • Prepare a reaction mixture containing kinase buffer, the ULK enzyme, and MBP.

    • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding [γ-³²P]ATP and incubate for a defined period (e.g., 30 minutes) at 30°C.

    • Stop the reaction by adding 3% phosphoric acid.

    • Spot the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

Cellular Autophagy Flux Assay (LC3-II Western Blot)

This assay measures the impact of this compound on the rate of autophagy in cultured cells.

  • Reagents:

    • Cell culture medium and supplements

    • This compound dissolved in DMSO

    • Bafilomycin A1 (a lysosomal inhibitor)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibody against LC3

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with this compound or DMSO for a specified time (e.g., 2 hours).

    • In the last 2 hours of the treatment, add Bafilomycin A1 or vehicle to a subset of the wells.

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with the primary anti-LC3 antibody.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal and quantify the band intensities for LC3-I and LC3-II.

    • Autophagic flux is determined by the difference in LC3-II levels between samples with and without Bafilomycin A1.

Cellular Cytotoxicity Assay (CCK-8)

This assay determines the concentration at which this compound inhibits cell proliferation and viability.

  • Reagents:

    • Cell culture medium and supplements

    • This compound dissolved in DMSO

    • Cell Counting Kit-8 (CCK-8) solution

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat the cells with a serial dilution of this compound or DMSO for a specified period (e.g., 24, 48, or 72 hours).

    • Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_invivo In Vivo Analysis Kinase_Assay In Vitro Kinase Assay (ULK1/2, NUAK1) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Treatment Treatment with this compound Cell_Culture->Treatment Autophagy_Assay Autophagy Flux Assay (LC3 Western Blot) Treatment->Autophagy_Assay Cytotoxicity_Assay Cytotoxicity Assay (CCK-8) Treatment->Cytotoxicity_Assay Signaling_Assay Western Blot for Signaling Proteins (p-ATG13, p-MYPT1) Treatment->Signaling_Assay Animal_Model Xenograft Mouse Model In_Vivo_Treatment This compound Administration Animal_Model->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement

A generalized workflow for characterizing the activity of this compound.

Conclusion

This compound is a potent and specific dual inhibitor of ULK1 and ULK2, leading to the effective blockade of autophagy initiation. Its additional inhibitory activity against NUAK1 provides a complementary mechanism for inducing cancer cell death. The well-characterized mechanism of action, supported by robust quantitative data and detailed experimental protocols, establishes this compound as an invaluable tool for studying the intricate roles of autophagy and NUAK1 signaling in health and disease. Furthermore, its potential to modulate the interferon signaling pathway opens up exciting new avenues for its application in immuno-oncology. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to effectively utilize and further investigate this promising small molecule inhibitor.

References

The Function of MRT68921: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68921 is a potent, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key regulators of autophagy initiation. It also exhibits inhibitory activity against NUAK family SNF1-like kinase 1 (NUAK1), a kinase implicated in cancer cell survival and stress resistance. This technical guide provides a comprehensive overview of the function and mechanism of action of this compound, with a focus on its role in autophagy modulation, induction of oxidative stress, and apoptosis. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and drug development efforts targeting these critical cellular pathways.

Core Function and Mechanism of Action

This compound primarily functions as a potent ATP-competitive inhibitor of the serine/threonine kinases ULK1 and ULK2.[1][2][3][4] These kinases are essential for the initiation of the autophagy cascade, a fundamental cellular process for the degradation and recycling of cellular components.[5] By inhibiting ULK1/2, this compound effectively blocks the autophagic process at its nascent stages.[3] This leads to an accumulation of stalled, early autophagosomal structures, indicating a disruption in their maturation.[4][5]

The specificity of this compound's effect on autophagy through ULK1 has been demonstrated using a drug-resistant M92T ULK1 mutant.[3] In addition to its effects on autophagy, this compound is also a dual inhibitor of NUAK1.[1][6] Inhibition of NUAK1 disrupts the downstream NUAK1/MYPT1/Gsk3β signaling pathway, which is involved in protecting cancer cells from oxidative stress.[1][6] The combined inhibition of ULK1-mediated autophagy and NUAK1-dependent stress resistance pathways leads to an imbalance in oxidative stress signals, increased production of reactive oxygen species (ROS), and subsequent induction of apoptosis in cancer cells.[1][6]

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibition

Target KinaseIC50 (nM)Reference(s)
ULK12.9[1][2][4][5]
ULK21.1[1][2][4][5]

Table 2: Cytotoxic Activity in Cancer Cell Lines (24-hour treatment)

Cell LineCancer TypeIC50 (µM)Reference(s)
NCI-H460Non-small cell lung cancer1.76 - 8.91[1]
MNK45Gastric cancer1.76 - 8.91[1]
U251GlioblastomaNot specified, pathway inhibition observed at 0-5 µM[1]
A549Non-small cell lung cancerNot specified, ROS induction observed[6]
MV4-11Acute Myeloid Leukemia (FLT3-ITD)Dose-dependent apoptosis observed[7]
Molm13Acute Myeloid Leukemia (FLT3-ITD)Dose-dependent apoptosis observed[7]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

ULK1_Autophagy_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Autophagy mTOR mTOR ULK1 ULK1 mTOR->ULK1 inhibits Nutrient_Stress Nutrient Stress Nutrient_Stress->mTOR inhibits ATG13 ATG13 ULK1->ATG13 phosphorylates FIP200 FIP200 Autophagosome_Formation Autophagosome Formation ULK1->Autophagosome_Formation initiates Autophagic_Flux Autophagic Flux Autophagosome_Formation->Autophagic_Flux This compound This compound This compound->ULK1 inhibits

Caption: ULK1-Mediated Autophagy Initiation Pathway and Inhibition by this compound.

NUAK1_Pathway This compound This compound NUAK1 NUAK1 This compound->NUAK1 inhibits MYPT1 MYPT1 NUAK1->MYPT1 phosphorylates Gsk3b Gsk3β NUAK1->Gsk3b phosphorylates Oxidative_Stress_Resistance Oxidative Stress Resistance MYPT1->Oxidative_Stress_Resistance promotes Gsk3b->Oxidative_Stress_Resistance promotes ROS ROS Oxidative_Stress_Resistance->ROS suppresses Apoptosis Apoptosis ROS->Apoptosis induces

References

MRT68921: A Dual Inhibitor of NUAK1 and ULK1 for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

MRT68921 is a potent small molecule inhibitor targeting two key kinases, NUAK family SNF1-like kinase 1 (NUAK1) and Unc-51 like autophagy activating kinase 1 (ULK1), which are implicated in cancer cell survival, proliferation, and resistance to therapy. By simultaneously blocking the antioxidant defense mechanisms regulated by NUAK1 and the pro-survival autophagy pathway initiated by ULK1, this compound presents a promising dual-pronged therapeutic strategy. This document provides an in-depth technical overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed experimental protocols for its evaluation.

Introduction

The pursuit of novel cancer therapeutics has led to the exploration of targeting cellular stress response pathways that are often hijacked by tumors to sustain their growth and survival. NUAK1, a member of the AMP-activated protein kinase (AMPK)-related kinase family, is a critical component of the antioxidant defense system, protecting cancer cells from oxidative stress.[1][2] Concurrently, ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular recycling process that can promote cancer cell survival under metabolic stress.[3][4] The dual inhibition of NUAK1 and ULK1, therefore, represents a rational approach to synergistically induce cancer cell death by disrupting two crucial survival pathways. This compound has emerged as a potent dual inhibitor of NUAK1 and ULK1, demonstrating significant antitumor activities in preclinical models.[1][5]

Mechanism of Action

This compound exerts its anticancer effects by concurrently inhibiting the kinase activities of NUAK1 and ULK1.

NUAK1 Inhibition: As a potential NUAK1 inhibitor, this compound is suggested to downregulate the phosphorylation of downstream substrates such as MYPT1 and Gsk3β.[1] The NUAK1/MYPT1/Gsk3β signaling pathway is crucial for protecting cancer cells from oxidative stress.[1] By inhibiting NUAK1, this compound disrupts this protective mechanism, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis.[1]

ULK1/2 Inhibition: this compound is a potent inhibitor of ULK1 and its homolog ULK2.[6][7] ULK1 is a key initiator of the autophagy cascade.[3][4] Inhibition of ULK1 by this compound blocks autophagic flux, preventing the clearance of damaged organelles and proteins, which can further contribute to cellular stress and apoptosis.[6][7]

The combined effect of NUAK1 and ULK1 inhibition by this compound results in a multi-faceted attack on cancer cells, leading to elevated ROS levels, induction of apoptosis, and suppression of cell proliferation, migration, and invasion.[1]

Quantitative Data

The following tables summarize the reported in vitro biochemical and cellular activities of this compound.

Table 1: Biochemical Activity of this compound

TargetIC50 (nM)
ULK12.9[6][7][8][9]
ULK21.1[6][7][8][9]

Table 2: Cellular Activity of this compound in Cancer Cell Lines (24-hour treatment)

Cell LineCancer TypeIC50 (µM)
A549Lung Cancer1.76 - 8.91[1][6]
H1299Lung Cancer1.76 - 8.91[1]
NCI-H460Lung Cancer1.76 - 8.91[1][6]
MNK45Not Specified1.76 - 8.91[1]
U251Not Specified1.76 - 8.91[1]
Multiple other cancer cell linesVarious1.76 - 8.91[1]

Table 3: In Vivo Efficacy of this compound

Xenograft ModelDosage and AdministrationOutcome
NCI-H46020 mg/kg/d or 40 mg/kg/dSignificant decrease in tumor growth[1]
NCI-H46010-40 mg/kg, s.c., daily for 7 timesInhibits tumor growth[6][8]
MNK4520 mg/kg, s.c., every 2 days for 7 timesInhibits tumor growth[6][8]
4T120 mg/kg, i.p., daily for 7 timesReduces the number of lung metastatic nodules[6][8]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways targeted by this compound and a general workflow for its preclinical evaluation.

NUAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_core NUAK1 Signaling cluster_downstream Downstream Effects LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 Activates MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates Gsk3b Gsk3β MYPT1->Gsk3b Regulates Antioxidant_Defense Antioxidant Defense Gsk3b->Antioxidant_Defense Cell_Survival Cell Survival Antioxidant_Defense->Cell_Survival This compound This compound This compound->NUAK1 Inhibits

Caption: NUAK1 Signaling Pathway and Inhibition by this compound.

ULK1_Signaling_Pathway cluster_upstream_ulk Upstream Regulators cluster_core_ulk ULK1 Complex cluster_downstream_ulk Downstream Process mTOR mTOR ULK1 ULK1 mTOR->ULK1 Inhibits AMPK AMPK AMPK->ULK1 Activates ATG13 ATG13 ULK1->ATG13 Phosphorylates FIP200 FIP200 ULK1->FIP200 ATG101 ATG101 ULK1->ATG101 Autophagy Autophagy ULK1->Autophagy Initiates ATG13->Autophagy Initiates FIP200->Autophagy Initiates ATG101->Autophagy Initiates Cell_Survival_Stress Cell Survival (under stress) Autophagy->Cell_Survival_Stress MRT68921_ulk This compound MRT68921_ulk->ULK1 Inhibits

Caption: ULK1 Signaling in Autophagy and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assays (ULK1, ULK2, NUAK1) Cell_Viability Cell Viability Assays (CCK-8) Apoptosis_Assay Apoptosis Assays (Annexin V/PI) Cell_Viability->Apoptosis_Assay ROS_Assay ROS Detection (DCFH-DA) Cell_Viability->ROS_Assay Western_Blot Western Blotting (p-MYPT1, p-Gsk3β, LC3B, etc.) Cell_Viability->Western_Blot Migration_Invasion Migration & Invasion Assays (Wound healing, Transwell) Cell_Viability->Migration_Invasion Xenograft_Model Xenograft Mouse Models Migration_Invasion->Xenograft_Model Tumor_Growth Tumor Growth Inhibition Xenograft_Model->Tumor_Growth Metastasis_Model Metastasis Models Xenograft_Model->Metastasis_Model MRT68921_exp This compound MRT68921_exp->Biochemical_Assay MRT68921_exp->Cell_Viability

Caption: Preclinical Evaluation Workflow for this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ULK1 and ULK2.

  • Materials: Recombinant GST-ULK1 or GST-ULK2, [γ-32P]ATP, kinase assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM magnesium acetate, 0.1 mM EGTA, and 0.1% β-mercaptoethanol), 30 µM cold ATP, this compound.[7]

  • Procedure:

    • Prepare reaction mixes containing the kinase, substrate, and varying concentrations of this compound in kinase assay buffer.[7]

    • Pre-warm the reaction mixes to 25 °C for 5 minutes.[7]

    • Initiate the kinase reaction by adding [γ-32P]ATP and cold ATP.[7]

    • Incubate the reaction for 5 minutes at 25 °C.[7]

    • Stop the reaction by adding SDS-PAGE sample buffer.[7]

    • Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose membrane.[7]

    • Analyze the results by autoradiography and immunoblotting to quantify kinase activity and determine IC50 values.[7]

Cell Viability Assay (CCK-8)
  • Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

  • Materials: Cancer cell lines (e.g., A549, NCI-H460), 96-well plates, complete culture medium, this compound, Cell Counting Kit-8 (CCK-8).[1]

  • Procedure:

    • Seed cells in 96-well plates and allow them to proliferate to approximately 80% confluency.[1]

    • Treat the cells with a range of concentrations of this compound (e.g., 0 to 10 µM for cancer cells, 0 to 40 µM for normal cells) for 24 hours.[1]

    • Add CCK-8 solution to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 values.[1]

Apoptosis Analysis (Annexin V/PI Staining)
  • Objective: To quantify the induction of apoptosis by this compound.

  • Materials: Cancer cell lines (e.g., NCI-H460, MNK45), this compound, Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit, flow cytometer.[1]

  • Procedure:

    • Treat cells with varying concentrations of this compound (e.g., 0 to 10 µM) for 24 hours.[1]

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Reactive Oxygen Species (ROS) Detection
  • Objective: To measure the levels of intracellular ROS induced by this compound.

  • Materials: Cancer cell lines (e.g., A549, NCI-H460), this compound, DCFH-DA stain, flow cytometer or fluorescence microscope.[1]

  • Procedure:

    • Treat cells with different concentrations of this compound (e.g., 0, 1, and 5 µM) for 8 hours.[1][5]

    • Incubate the cells with DCFH-DA stain according to the manufacturer's instructions.

    • Wash the cells to remove excess stain.

    • Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope to quantify ROS levels.[1][5]

Western Blot Analysis
  • Objective: To investigate the effect of this compound on the phosphorylation status and expression levels of key proteins in the NUAK1 and ULK1 signaling pathways.

  • Materials: Cancer cell lines (e.g., U251, MNK45), this compound, lysis buffer, primary antibodies (e.g., for cleaved PARP1, p-MYPT1, MYPT1, p-Gsk3β, Gsk3β, NUAK1, p62, LC3B, GAPDH), secondary antibodies, chemiluminescence detection reagents.[1]

  • Procedure:

    • Treat cells with various concentrations of this compound (e.g., 0 to 5 µM) for 8 hours.[6]

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence system and quantify the band intensities.[1]

In Vivo Xenograft Model
  • Objective: To evaluate the in vivo antitumor efficacy of this compound.

  • Materials: Female BALB/c nude mice, cancer cells (e.g., NCI-H460), PBS, this compound.[1]

  • Procedure:

    • Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 200 µL of PBS) into the flanks of the mice.[1]

    • When tumors reach a palpable size, randomize the mice into control and treatment groups.

    • Administer this compound (e.g., 20 mg/kg/d or 40 mg/kg/d) or vehicle control via the desired route (e.g., subcutaneous or intraperitoneal injection).[1][6]

    • Monitor tumor volume and body weight regularly throughout the study.[1]

    • At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis.[1]

Conclusion

This compound is a novel and potent dual inhibitor of NUAK1 and ULK1 that demonstrates significant antitumor activity in a variety of cancer models. Its unique mechanism of action, targeting both antioxidant defense and autophagy, provides a strong rationale for its further development as a cancer therapeutic. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the full potential of this compound.

References

MRT68921: A Technical Guide to its Role in Autophagy Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRT68921 is a potent, dual inhibitor of the Unc-51-like autophagy activating kinase 1 (ULK1) and ULK2, critical serine/threonine kinases that initiate the autophagy cascade.[1][2][3] Concurrently, it exhibits inhibitory activity against NUAK family SNF1-like kinase 1 (NUAK1), a key component in cellular responses to oxidative stress.[1][4][5] This dual-action mechanism positions this compound as a significant tool for investigating the intricate roles of autophagy in cellular homeostasis and disease. Its ability to block autophagic flux has demonstrated cytotoxic effects in various cancer cell lines, suggesting its potential as a therapeutic agent. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

This compound primarily functions as an ATP-competitive inhibitor of ULK1 and ULK2.[6] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of downstream targets essential for the formation of the autophagosome. This action effectively halts the initiation of the autophagy process. Inhibition of ULK1 by this compound has been shown to disrupt not only the initiation but also the maturation of autophagosomes, leading to an accumulation of stalled, early-stage autophagosomal structures.[7][8]

Furthermore, this compound's inhibition of NUAK1 disrupts the cellular antioxidant defense system.[5] This leads to an increase in reactive oxygen species (ROS), which can trigger apoptosis, particularly in cancer cells that are already under high metabolic stress. The combined inhibition of ULK1/2 and NUAK1 presents a synergistic approach to inducing cancer cell death by simultaneously blocking a key survival pathway (autophagy) and promoting a death pathway (apoptosis via oxidative stress).[5]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Kinase Inhibitory Activity

Target KinaseIC50 (nM)
ULK12.9[1][2][3][4][8]
ULK21.1[1][2][3][4][8]

Table 2: Cytotoxic Activity in Cancer Cell Lines (24-hour treatment)

Cell LineCancer TypeIC50 (µM)
NCI-H460Non-small cell lung cancer1.76[1][4][5]
A549Non-small cell lung cancer>10
H1299Non-small cell lung cancer>10
MNK45Gastric cancer8.91[1][4]
U251Glioblastoma>10
Various other cancer cell lines 1.76 - 8.91 [1][4][5][9]

Signaling Pathways

The signaling pathways affected by this compound are central to cellular metabolism, survival, and stress responses.

MRT68921_Signaling_Pathway cluster_mTOR mTOR Signaling cluster_Autophagy Autophagy Initiation cluster_NUAK1 NUAK1 Signaling cluster_Apoptosis Apoptosis Induction mTORC1 mTORC1 ULK1_complex ULK1 Complex (ULK1, ATG13, FIP200) mTORC1->ULK1_complex Inhibition Autophagosome Autophagosome ULK1_complex->Autophagosome Initiation & Maturation NUAK1 NUAK1 MYPT1_Gsk3b MYPT1/Gsk3β NUAK1->MYPT1_Gsk3b Activation ROS ROS Antioxidant_Defense Antioxidant Defense MYPT1_Gsk3b->Antioxidant_Defense Promotion Apoptosis Apoptosis ROS->Apoptosis Induction This compound This compound This compound->ULK1_complex Inhibition This compound->NUAK1 Inhibition MRT68921_Experimental_Workflow start Start: Hypothesis This compound has anticancer activity in_vitro_kinase In Vitro Kinase Assay (ULK1/2, NUAK1) start->in_vitro_kinase cell_viability Cell Viability Assay (CCK-8) start->cell_viability mechanism_studies Mechanism of Action Studies cell_viability->mechanism_studies western_blot Western Blot (LC3, p62, c-PARP) mechanism_studies->western_blot Autophagy Inhibition? ros_apoptosis ROS & Apoptosis Assays (DCFH-DA, Annexin V) mechanism_studies->ros_apoptosis Apoptosis Induction? in_vivo In Vivo Xenograft Model western_blot->in_vivo ros_apoptosis->in_vivo conclusion Conclusion: This compound demonstrates potent in vitro and in vivo anticancer activity in_vivo->conclusion

References

MRT68921 and its Impact on Oxidative Stress: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68921 is a potent small molecule inhibitor with dual specificity for NUAK family SNF1-like kinase 1 (NUAK1) and Unc-51 like autophagy activating kinase 1/2 (ULK1/2).[1][2] This dual inhibition disrupts cellular homeostasis, leading to a significant increase in oxidative stress, making this compound a compound of interest, particularly in oncology research. By targeting both a key regulator of the cellular antioxidant defense system and a critical component of the autophagy pathway, this compound effectively breaks the balance of oxidative stress signals, promoting cell death in cancer cells.[3][4] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on oxidative stress, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its effects by simultaneously targeting two crucial cellular kinases:

  • NUAK1 Inhibition: NUAK1 is a critical component of the antioxidant defense system, essential for tumor cell survival under metabolic stress.[3][4] By inhibiting NUAK1, this compound compromises the cell's ability to counteract the damaging effects of reactive oxygen species (ROS).[5]

  • ULK1/2 Inhibition: ULK1 and its homolog ULK2 are serine/threonine kinases that play a central role in the initiation of autophagy.[1][6] Autophagy is a cellular recycling process that can be activated in response to oxidative stress to remove damaged organelles and proteins, thereby promoting cell survival. Inhibition of ULK1/2 by this compound blocks this protective mechanism.[2][6]

The concurrent inhibition of these two pathways creates a synergistic effect, leading to a substantial elevation of intracellular ROS levels and subsequent induction of apoptosis.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Target IC50 (nM) Assay Type
ULK12.9Cell-free kinase assay
ULK21.1Cell-free kinase assay

Table 1: In vitro kinase inhibitory activity of this compound.[1][2]

Cell Line Treatment Observed Effect
A5495 µM this compound for 8hElevated ROS levels[3]
NCI-H4600-10 µM this compound for 8-24hDose-dependent increase in apoptotic cells[2][3]
MNK450-10 µM this compound for 8-24hDose-dependent increase in apoptotic cells[2][3]

Table 2: Cellular effects of this compound related to oxidative stress.

Key Experimental Protocols

This section details the methodologies used to evaluate the effect of this compound on oxidative stress and cellular viability.

Cell Culture and Treatment
  • Cell Lines: A549 (non-small cell lung cancer), NCI-H460 (non-small cell lung cancer), and MNK45 (gastric cancer) cells were utilized.[3]

  • Culture Conditions: Cells were maintained in appropriate growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and penicillin/streptomycin, and cultured at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound was dissolved in DMSO to prepare a stock solution. For experiments, the compound was diluted to the desired final concentrations (ranging from 0 to 10 µM) in the cell culture medium.[2][3] Treatment durations varied from 8 to 24 hours depending on the specific assay.[2][3]

Measurement of Reactive Oxygen Species (ROS)
  • Principle: The intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Cells were seeded in multi-well plates and allowed to adhere overnight.

    • The cells were then treated with this compound at the indicated concentrations and for the specified duration (e.g., 5 µM for 8 hours for A549 cells).[3]

    • Following treatment, the cells were washed with phosphate-buffered saline (PBS).

    • Cells were then incubated with DCFH-DA staining solution in the dark.

    • After incubation, the fluorescence intensity was measured using a flow cytometer or a fluorescence microscope. The increase in fluorescence intensity correlates with the level of intracellular ROS.[5]

Apoptosis Assay
  • Principle: Apoptosis was quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

  • Protocol:

    • Cells were treated with this compound as described above (e.g., 0-10 µM for 24 hours for NCI-H460 and MNK45 cells).[3]

    • After treatment, both floating and adherent cells were collected.

    • The cells were washed with cold PBS and then resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI were added to the cell suspension.

    • The mixture was incubated in the dark at room temperature.

    • The stained cells were analyzed by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells were quantified.[3]

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

MRT68921_Mechanism_of_Action cluster_this compound This compound cluster_pathways Cellular Targets cluster_effects Downstream Effects This compound This compound NUAK1 NUAK1 This compound->NUAK1 inhibits ULK1 ULK1/2 This compound->ULK1 inhibits Antioxidant_Defense Inhibition of Antioxidant Defense NUAK1->Antioxidant_Defense leads to Autophagy Inhibition of Autophagy ULK1->Autophagy leads to ROS Increased ROS Antioxidant_Defense->ROS contributes to Autophagy->ROS contributes to Apoptosis Apoptosis ROS->Apoptosis induces

Caption: Mechanism of this compound-induced oxidative stress and apoptosis.

ROS_Measurement_Workflow start Seed Cells treatment Treat with This compound start->treatment wash1 Wash with PBS treatment->wash1 stain Incubate with DCFH-DA wash1->stain analyze Analyze via Flow Cytometry stain->analyze

Caption: Experimental workflow for measuring intracellular ROS levels.

Conclusion

This compound represents a promising therapeutic strategy for cancers that are sensitive to shifts in oxidative stress. Its dual inhibitory action on NUAK1 and ULK1/2 effectively dismantles two key cellular defense mechanisms, leading to a significant accumulation of ROS and the induction of apoptosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and the broader implications of targeting oxidative stress pathways in disease.

References

MRT68921: A Potent Dual Inhibitor of ULK1 and ULK2 Kinases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MRT68921 is a potent, cell-permeable, dual inhibitor of the Unc-51-like autophagy activating kinase 1 (ULK1) and ULK2.[1][2][3][4][5] These serine/threonine kinases are critical for the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Dysregulation of autophagy is implicated in numerous diseases, including cancer and neurodegenerative disorders, making ULK1 and ULK2 attractive therapeutic targets. This document provides a comprehensive overview of the inhibitory activity of this compound, detailed experimental protocols for its characterization, and a visualization of its role in the autophagy signaling pathway.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound against ULK1 and ULK2 has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseIC50 (nM)Assay Type
ULK12.9Cell-free assay
ULK21.1Cell-free assay

Data sourced from multiple references.[1][2][3][4][5]

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

The IC50 values of this compound against ULK1 and ULK2 were determined using a cell-free kinase assay.[1]

Materials:

  • Recombinant GST-ULK1 or GST-ULK2

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM magnesium acetate, 0.1 mM EGTA, and 0.1% β-mercaptoethanol[1]

  • ATP (cold)

  • [γ-32P]ATP

  • Substrate (e.g., Myelin Basic Protein)

  • Glutathione-Sepharose column (for purification of recombinant kinases)

  • SDS-PAGE gels

  • Nitrocellulose membrane

  • Autoradiography film or digital imager

Procedure:

  • Enzyme Preparation: Recombinant GST-ULK1 or GST-ULK2 is expressed in a suitable system (e.g., Sf9 or 293T cells) and purified using a glutathione-Sepharose column.[1]

  • Kinase Reaction:

    • The kinase reactions are performed in the assay buffer.

    • Varying concentrations of this compound are pre-incubated with the kinase.

    • The reaction is initiated by adding a mixture of cold ATP (30 μM) and [γ-32P]ATP (0.5 μCi).[1]

    • The reaction is carried out for 5 minutes at 25 °C.[1]

  • Reaction Termination: The reaction is stopped by the addition of SDS-PAGE sample buffer.[1]

  • Analysis:

    • The reaction products are separated by SDS-PAGE and transferred to a nitrocellulose membrane.[1]

    • The incorporation of the radiolabeled phosphate into the substrate is detected by autoradiography.[1]

    • The intensity of the signal is quantified to determine the kinase activity at each inhibitor concentration.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Autophagy Flux Assay

The effect of this compound on autophagic flux in cells can be assessed by monitoring the levels of LC3-II.

Materials:

  • Mouse embryonic fibroblasts (MEFs) or other suitable cell line

  • DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin

  • Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy

  • This compound

  • Bafilomycin A1 (a lysosomal inhibitor)

  • Lysis buffer

  • Antibodies: anti-LC3, anti-p62, anti-ATG13 (and phospho-specific antibodies), and a loading control (e.g., anti-tubulin)

Procedure:

  • Cell Culture and Treatment:

    • Cells are cultured to approximately 75% confluency.[1]

    • To induce autophagy, cells are washed and incubated in EBSS for 1 hour.[1]

    • Cells are treated with this compound (e.g., 1 μM) in the presence or absence of bafilomycin A1 (50 nM).[1]

  • Cell Lysis: Cells are harvested and lysed.

  • Immunoblotting:

    • Cell lysates are subjected to SDS-PAGE and transferred to a nitrocellulose membrane.

    • The membrane is probed with primary antibodies against LC3, p62, and other autophagy markers.

    • The levels of LC3-II and p62 are quantified and normalized to a loading control. An increase in LC3-II and p62 in the presence of this compound indicates a blockage of autophagic flux.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the central role of the ULK1/2 complex in the initiation of autophagy and the point of inhibition by this compound.

ULK1_Pathway cluster_upstream Upstream Signals cluster_ULK_complex ULK1/2 Complex cluster_downstream Downstream Events mTORC1 mTORC1 ULK1_2 ULK1 / ULK2 mTORC1->ULK1_2 Inhibition AMPK AMPK AMPK->ULK1_2 Activation ATG13 ATG13 ULK1_2->ATG13 P FIP200 FIP200 ULK1_2->FIP200 P VPS34_complex VPS34 Complex (PI3K Class III) ULK1_2->VPS34_complex Activation ATG101 ATG101 Autophagosome Autophagosome Formation VPS34_complex->Autophagosome This compound This compound This compound->ULK1_2

Caption: ULK1/2 signaling pathway and this compound inhibition.

Experimental Workflow Diagram

The following diagram outlines the workflow for determining the IC50 of this compound.

IC50_Workflow start Start recombinant_kinase Purified Recombinant ULK1 or ULK2 start->recombinant_kinase This compound This compound (Serial Dilutions) start->this compound kinase_reaction In Vitro Kinase Assay (+ [γ-32P]ATP) recombinant_kinase->kinase_reaction This compound->kinase_reaction sds_page SDS-PAGE and Autoradiography kinase_reaction->sds_page quantification Signal Quantification sds_page->quantification ic50_calc IC50 Calculation quantification->ic50_calc end End ic50_calc->end

References

Suppression of the MRT68921 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

Abstract

MRT68921 is a potent, dual inhibitor of NUAK family SNF1-like kinase 1 (NUAK1) and Unc-51 like autophagy activating kinase 1/2 (ULK1/2).[1][2][3][4] Its mechanism of action involves the suppression of distinct but interconnected signaling pathways, leading to antitumor activities. This technical guide provides an in-depth overview of the this compound signaling pathway suppression, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound has emerged as a significant molecule of interest in cancer research due to its ability to concurrently inhibit two critical kinases, NUAK1 and ULK1/2.[1][2][3][4] NUAK1 is implicated in cancer cell survival and resistance to oxidative stress, while ULK1/2 are key initiators of the autophagy process, a cellular recycling mechanism that can promote tumor cell survival under stress. By dually targeting these pathways, this compound offers a multi-pronged approach to inducing cancer cell death. This guide will dissect the signaling cascades affected by this compound, present its efficacy in quantitative terms, and provide detailed methodologies for key experimental validations.

Core Signaling Pathways Modulated by this compound

This compound exerts its primary effects through the inhibition of two major signaling pathways: the NUAK1-mediated cell survival pathway and the ULK1/2-mediated autophagy pathway.

Suppression of the NUAK1/MYPT1/Gsk3β Signaling Pathway

NUAK1, a member of the AMP-activated protein kinase (AMPK)-related kinase family, plays a crucial role in protecting cancer cells from oxidative stress. A key downstream signaling cascade regulated by NUAK1 involves Myosin Phosphatase Target Subunit 1 (MYPT1) and Glycogen Synthase Kinase 3 Beta (Gsk3β). This compound-mediated inhibition of NUAK1 leads to a dose-dependent decrease in the phosphorylation of both MYPT1 and Gsk3β.[5] This disruption of the NUAK1/MYPT1/Gsk3β axis contributes to increased oxidative stress and subsequent apoptosis in cancer cells.[5]

NUAK1_pathway This compound This compound NUAK1 NUAK1 This compound->NUAK1 inhibition MYPT1 MYPT1 NUAK1->MYPT1 phosphorylates Gsk3b Gsk3b NUAK1->Gsk3b phosphorylates Oxidative_Stress Oxidative_Stress MYPT1->Oxidative_Stress suppresses Gsk3b->Oxidative_Stress suppresses Apoptosis Apoptosis Oxidative_Stress->Apoptosis induces

Caption: NUAK1 Signaling Pathway Suppression by this compound.

Inhibition of the ULK1/2-Mediated Autophagy Pathway

ULK1 and its homolog ULK2 are serine/threonine kinases that are essential for the initiation of autophagy. Autophagy is a catabolic process that allows cells to degrade and recycle cellular components, which can be a pro-survival mechanism for cancer cells under metabolic stress. This compound potently inhibits both ULK1 and ULK2, thereby blocking the initiation of autophagy.[1][2][3][4] This inhibition leads to an accumulation of stalled early autophagosomal structures and prevents the protective effects of autophagy in cancer cells.[6]

ULK1_pathway This compound This compound ULK1_ULK2 ULK1_ULK2 This compound->ULK1_ULK2 inhibition Autophagy_Initiation Autophagy_Initiation ULK1_ULK2->Autophagy_Initiation initiates Autophagosome_Formation Autophagosome_Formation Autophagy_Initiation->Autophagosome_Formation Cell_Survival Cell_Survival Autophagosome_Formation->Cell_Survival promotes

Caption: ULK1/2-Mediated Autophagy Inhibition by this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC₅₀ (nM)Reference
ULK12.9[1][2][3][4][6][7]
ULK21.1[1][2][3][4][6][7]
Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines (24-hour treatment)
Cell LineCancer TypeIC₅₀ (µM)Reference
NCI-H460Non-small cell lung cancer1.76[5][8][9]
A549Non-small cell lung cancer2.5 - 5[5]
H1299Non-small cell lung cancer5 - 10[5]
MNK45Gastric cancer2.5 - 5[5]
U251Glioblastoma5 - 10[5]
4T1Breast cancer2.5 - 5[5]
HeLaCervical cancer5 - 10[5]
HepG2Liver cancer5 - 10[5]
K562Chronic myeloid leukemia5 - 10[5]
MOLM-13Acute myeloid leukemia2.5 - 5[5]
MV4-11Acute myeloid leukemia1 - 2.5[5]
U937Histiocytic lymphoma5 - 10[5]
Table 3: In Vivo Antitumor Efficacy of this compound
Cancer ModelAdministration Route & DosageOutcomeReference
NCI-H460 XenograftSubcutaneous, 10-40 mg/kg/day for 7 daysSignificant reduction in tumor volume[3][4]
MNK45 XenograftSubcutaneous, 20 mg/kg every 2 days for 7 treatmentsSignificant reduction in tumor volume[3][4]
4T1 Lung MetastasisIntraperitoneal, 20 mg/kg/day for 7 daysReduced number of lung metastatic nodules[3][4]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the context of this compound research.

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Seed 100 µL of cell suspension (approximately 5,000 cells/well) into 96-well plates.[8][10]

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium. Add 10 µL of the different concentrations of this compound to the respective wells.[8][10] A vehicle control (DMSO) should be included.

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.[8][10]

  • Incubate the plates for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.[8][10]

  • Calculate the cell viability as a percentage of the vehicle-treated control.

CCK8_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_this compound Add this compound dilutions Incubate_24h->Add_this compound Incubate_Treatment Incubate for 24-72h Add_this compound->Incubate_Treatment Add_CCK8 Add CCK-8 solution Incubate_Treatment->Add_CCK8 Incubate_1_4h Incubate for 1-4h Add_CCK8->Incubate_1_4h Read_Absorbance Read absorbance at 450nm Incubate_1_4h->Read_Absorbance

Caption: CCK-8 Cell Viability Assay Workflow.

Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells (1-5 x 10⁵) by centrifugation.[5] For adherent cells, use trypsinization.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[5]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.[5]

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.

Apoptosis_workflow Harvest_Cells Harvest and wash cells Resuspend Resuspend in Binding Buffer Harvest_Cells->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate Incubate for 15 min Stain->Incubate Add_Buffer Add Binding Buffer Incubate->Add_Buffer Analyze Analyze by Flow Cytometry Add_Buffer->Analyze

Caption: Apoptosis Analysis Workflow.

Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation levels following this compound treatment.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-MYPT1, anti-p-Gsk3β, anti-LC3, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C (dilutions to be optimized).

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control like GAPDH.

In Vivo Xenograft Mouse Model

This protocol outlines the general procedure for evaluating the in vivo antitumor activity of this compound.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cells (e.g., NCI-H460, MNK45)

  • This compound solution for injection (dissolved in a suitable vehicle like DMSO and diluted in saline)

  • Calipers

Procedure:

  • Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) into the flank of the mice.[6][7][11]

  • Allow tumors to grow to a palpable size.

  • Randomize mice into treatment and control groups.

  • Administer this compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal) at the specified dose and schedule.[6][7][11]

  • Measure tumor volume with calipers regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Conclusion

This compound represents a promising therapeutic agent that effectively suppresses cancer cell growth and survival by dually inhibiting the NUAK1 and ULK1/2 signaling pathways. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to design and execute relevant preclinical studies. The detailed methodologies and visual representations of the signaling pathways and experimental workflows are intended to facilitate a deeper understanding of the mechanism of action of this compound and to support its continued development as a novel anticancer therapy.

References

The Discovery and Development of MRT68921: A Dual ULK1/2 and NUAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MRT68921 is a potent small molecule inhibitor with dual activity against Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, as well as NUAK family SNF1-like kinase 1 (NUAK1).[1][2] This dual inhibitory action disrupts fundamental cellular processes such as autophagy and oxidative stress response, leading to significant antitumor activity.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, experimental methodologies, and visual representations of its effects on key signaling pathways.

Introduction

Autophagy is a cellular recycling process that is often hijacked by cancer cells to survive metabolic stress.[3] ULK1 and ULK2 are serine/threonine kinases that play a critical role in the initiation of autophagy.[3][4] NUAK1 is involved in protecting cancer cells from oxidative stress.[1] The simultaneous inhibition of these pathways presents a promising strategy for cancer therapy. This compound was identified as a potent dual inhibitor of ULK1/2 and NUAK1, demonstrating cytotoxic effects in a variety of cancer cell lines and in vivo tumor models.[1][2]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound from various preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC₅₀ (nM)
ULK12.9
ULK21.1

Data sourced from multiple studies.[2][5][6][7][8]

Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines (24-hour treatment)

Cell LineCancer TypeIC₅₀ (µM)
A549Non-small cell lung cancer1.76 - 8.91
H1299Non-small cell lung cancer1.76 - 8.91
NCI-H460Non-small cell lung cancer1.76
MNK45Gastric cancer1.76 - 8.91
U251Glioblastoma1.76 - 8.91

IC₅₀ values represent the concentration range observed across various experiments.[1][2]

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

Xenograft ModelTreatment Dose and ScheduleOutcome
NCI-H46020 mg/kg/day or 40 mg/kg/day, subcutaneous injectionSignificant decrease in tumor growth compared to control.[1]
MNK4520 mg/kg, subcutaneous injection, every 2 days for 7 treatmentsSignificant decrease in tumor volume.[2]
4T120 mg/kg, intraperitoneal injection, daily for 7 daysReduced number of lung metastatic nodules.[2]

Mechanism of Action

This compound exerts its antitumor effects through a multi-pronged mechanism:

  • Inhibition of Autophagy: By inhibiting ULK1 and ULK2, this compound blocks the initiation of autophagy, a key survival mechanism for cancer cells under stress.[2][4] This leads to the accumulation of stalled early autophagosomal structures.[8]

  • Induction of Apoptosis: this compound treatment leads to a dose-dependent increase in apoptosis in cancer cells, as evidenced by increased Annexin V staining and cleavage of PARP1.[1]

  • Elevation of Reactive Oxygen Species (ROS): The compound induces the production of ROS, leading to oxidative stress and DNA damage in cancer cells.[1]

  • Suppression of the NUAK1/MYPT1/Gsk3β Signaling Pathway: this compound downregulates the phosphorylation of MYPT1 and Gsk3β, which are downstream targets of NUAK1 and are involved in protecting cancer cells from oxidative stress.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

MRT68921_Signaling_Pathway cluster_upstream This compound Inhibition cluster_pathways Cellular Pathways cluster_autophagy Autophagy Pathway cluster_nuak1 NUAK1 Pathway cluster_outcomes Cellular Outcomes This compound This compound ULK1_ULK2 ULK1/ULK2 This compound->ULK1_ULK2 Inhibits NUAK1 NUAK1 This compound->NUAK1 Inhibits Autophagy Autophagy Initiation ULK1_ULK2->Autophagy Promotes Cell_Death Cancer Cell Death Autophagy->Cell_Death Suppression leads to MYPT1_Gsk3b p-MYPT1 / p-Gsk3β NUAK1->MYPT1_Gsk3b Phosphorylates Oxidative_Stress_Response Oxidative Stress Response MYPT1_Gsk3b->Oxidative_Stress_Response Promotes Oxidative_Stress_Response->Cell_Death Inhibition leads to Apoptosis Apoptosis Apoptosis->Cell_Death Leads to ROS Increased ROS ROS->Apoptosis Induces

This compound Mechanism of Action Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay ULK1/ULK2 Kinase Assay (IC50 Determination) Cell_Culture Cancer Cell Lines (e.g., A549, NCI-H460) Kinase_Assay->Cell_Culture CCK8_Assay Cell Viability Assay (CCK-8) (IC50 Determination) Cell_Culture->CCK8_Assay Apoptosis_Assay Apoptosis Analysis (Annexin V/PI Staining) Cell_Culture->Apoptosis_Assay ROS_Assay ROS Detection (DCFH-DA Staining) Cell_Culture->ROS_Assay Western_Blot Western Blotting (Signaling Pathway Analysis) Cell_Culture->Western_Blot Xenograft_Model Xenograft Mouse Model (e.g., NCI-H460 cells) CCK8_Assay->Xenograft_Model Treatment This compound Administration (e.g., s.c. or i.p.) Xenograft_Model->Treatment Tumor_Measurement Tumor Volume & Weight Measurement Treatment->Tumor_Measurement IHC Immunohistochemistry (Biomarker Analysis) Tumor_Measurement->IHC End End IHC->End Start Start Start->Kinase_Assay

Typical Experimental Workflow for this compound Evaluation.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and further research.

In Vitro ULK1/ULK2 Kinase Assay

Recombinant GST-tagged ULK1 or ULK2 is incubated with a substrate (e.g., myelin basic protein) in a kinase assay buffer containing ATP and the test compound (this compound) at various concentrations. The reaction is typically carried out at 30°C for a specified time and then stopped. The amount of phosphorylated substrate is quantified, often using a radioactive label ([γ-³²P]ATP) and autoradiography, or through antibody-based detection methods like ELISA or Western blot. The IC₅₀ value is then calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell Viability (CCK-8) Assay

Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours). Following treatment, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for 1-4 hours at 37°C. The absorbance at 450 nm is measured using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control, and IC₅₀ values are determined.[1]

Apoptosis Analysis by Annexin V/PI Staining

Cells are treated with this compound at various concentrations for a defined time. Both adherent and floating cells are collected, washed with cold PBS, and then resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes. The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[1]

Reactive Oxygen Species (ROS) Detection

Cells are treated with this compound for a specified time. Following treatment, the cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), at 37°C in the dark. After incubation, the cells are washed, and the fluorescence intensity is measured by flow cytometry or a fluorescence microscope. An increase in fluorescence intensity indicates an elevation in intracellular ROS levels.[1]

Western Blot Analysis

Cells are treated with this compound and then lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., ULK1, p-ULK1, NUAK1, p-MYPT1, p-Gsk3β, LC3B, PARP, GAPDH). After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

In Vivo Xenograft Mouse Model

Female BALB/c nude mice are subcutaneously injected with a suspension of cancer cells (e.g., NCI-H460 or MNK45). When tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered via a specified route (e.g., subcutaneous or intraperitoneal injection) at a defined dose and schedule. Tumor volume is measured regularly with calipers. At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry.[1][2]

Conclusion

This compound is a promising preclinical candidate that demonstrates potent antitumor activity through the dual inhibition of ULK1/2 and NUAK1. Its ability to concurrently disrupt autophagy and the cellular response to oxidative stress provides a strong rationale for its further development as a cancer therapeutic. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug developers interested in the continued investigation of this compound and similar targeted therapies.

References

An In-depth Technical Guide to MRT68921: A Dual ULK1/NUAK1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of MRT68921, a potent, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and NUAK family SNF1-like kinase 1 (NUAK1). This guide details its chemical properties, biological activity, mechanisms of action, and relevant experimental protocols to support its application in research and drug development.

Chemical Structure and Properties

This compound is a small molecule inhibitor with a pyrimidine-based core structure. Its chemical identifiers and properties are summarized below.

PropertyValue
IUPAC Name N-[3-[[5-Cyclopropyl-2-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide[1]
CAS Number 1190379-70-4 (free base)[2][3][4][5][6][7]
Chemical Formula C₂₅H₃₄N₆O[3][4][6][7][8]
Molecular Weight 434.58 g/mol [3][4][5][6]
Canonical SMILES CN1CC2=CC=C(C=C2CC1)NC3=NC=C(C(=N3)NCCCNC(=O)C4CCC4)C5CC5[6][7]

Quantitative Biological Data

This compound demonstrates high potency against its primary kinase targets and exhibits significant cytotoxic effects in various cancer cell lines.

Table 2.1: In Vitro Kinase Inhibitory Activity
Target KinaseIC₅₀ (nM)Reference(s)
ULK12.9[2][4]
ULK21.1[2][4]
AMPK45[2]
CK2280[2]
Table 2.2: Cytotoxic Activity (IC₅₀) in Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)Reference(s)
NCI-H460Non-small cell lung cancer1.76 - 8.91[3]
MNK45Gastric cancer1.76 - 8.91[3]
A549Non-small cell lung cancer1.76 - 8.91[2]
H1299Non-small cell lung cancer1.76 - 8.91[2]
U251Glioblastoma1.76 - 8.91[2]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the dual inhibition of two key kinases, ULK1 and NUAK1, impacting the fundamental cellular processes of autophagy and oxidative stress response.

Inhibition of ULK1/2 and Autophagy

ULK1 and its homolog ULK2 are serine/threonine kinases that play a critical role in the initiation of autophagy, a cellular recycling process.[5][6] Under nutrient-rich conditions, mTOR phosphorylates and inactivates the ULK1 complex. Upon mTOR inhibition (e.g., starvation), ULK1 becomes active and phosphorylates downstream components like ATG13, initiating the formation of the autophagosome.[5]

This compound potently inhibits the kinase activity of both ULK1 and ULK2.[4] This inhibition prevents the phosphorylation of downstream autophagy-related proteins, blocking autophagic flux and leading to the accumulation of stalled, early-stage autophagosomal structures.[6][7]

G cluster_0 Autophagy Regulation mTOR mTOR ULK1_complex ULK1/ATG13/FIP200 Complex mTOR->ULK1_complex Inhibition Autophagosome Autophagosome Formation ULK1_complex->Autophagosome Activation This compound This compound This compound->ULK1_complex Inhibition

Caption: ULK1-Mediated Autophagy Pathway Inhibition by this compound.

Inhibition of NUAK1 and Induction of Apoptosis

NUAK1 is a kinase involved in protecting cancer cells from oxidative stress.[2][8] It phosphorylates and regulates the downstream effectors MYPT1 and Gsk3β.[2] The NUAK1-mediated phosphorylation of these substrates helps cancer cells mitigate high levels of reactive oxygen species (ROS) and evade apoptosis.

This compound is also a potent inhibitor of NUAK1.[2][4] By inhibiting NUAK1, this compound prevents the phosphorylation of MYPT1 and Gsk3β.[2] This disruption of the antioxidant defense mechanism leads to an increase in intracellular ROS levels, subsequent DNA damage (indicated by PARP1 cleavage), and ultimately, apoptosis in cancer cells.[2]

G cluster_1 NUAK1-Mediated Stress Response NUAK1 NUAK1 MYPT1 p-MYPT1 NUAK1->MYPT1 Gsk3b p-Gsk3β NUAK1->Gsk3b ROS Increased ROS (Apoptosis) Antioxidant Antioxidant Defense (Cell Survival) MYPT1->Antioxidant MYPT1->ROS Gsk3b->Antioxidant Gsk3b->ROS This compound This compound This compound->NUAK1 Inhibition

Caption: NUAK1 Signaling Pathway and Induction of Apoptosis by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published research.

In Vitro Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on ULK1/2 kinase activity.

Reagents and Materials:

  • Recombinant GST-ULK1 or GST-ULK2

  • Kinase assay buffer: 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, 0.1% β-mercaptoethanol

  • ATP solution: 30 µM "cold" ATP with 0.5 µCi [γ-³²P]ATP

  • This compound stock solution (in DMSO)

  • SDS-PAGE sample buffer

  • Glutathione-Sepharose column (for purification if needed)

Procedure:

  • Prepare reaction mixtures containing kinase assay buffer, recombinant ULK1/2 enzyme, and varying concentrations of this compound (or DMSO as a vehicle control).

  • Pre-warm the reaction mixtures to 25 °C for 5 minutes.

  • Initiate the kinase reaction by adding the ATP solution.

  • Incubate the reaction for 5 minutes at 25 °C.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose membrane.

  • Analyze the phosphorylation signal by autoradiography and quantify using appropriate software. Compare the results with an immunoblot for total protein to ensure equal loading.

G A Prepare Reaction Mix (Buffer, ULK1, this compound) B Pre-warm at 25°C (5 min) A->B C Add [γ-³²P]ATP to Start Reaction B->C D Incubate at 25°C (5 min) C->D E Stop Reaction (Add SDS Buffer) D->E F SDS-PAGE & Transfer E->F G Autoradiography & Immunoblot Analysis F->G

Caption: Experimental Workflow for In Vitro Kinase Assay.

Cell-Based Autophagy Assay

This protocol assesses the effect of this compound on autophagic flux in cultured cells.

Reagents and Materials:

  • Mouse Embryonic Fibroblasts (MEFs) or other suitable cell lines

  • Complete medium (DMEM with 10% FBS, penicillin/streptomycin)

  • Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy

  • This compound (1 µM working concentration)

  • Bafilomycin A1 (50 nM, an inhibitor of autophagosome-lysosome fusion)

  • Lysis buffer

  • Antibodies: anti-LC3, anti-p62, anti-ATG13, anti-phospho-ATG13, and a loading control (e.g., anti-tubulin)

Procedure:

  • Culture cells to approximately 75% confluency.

  • For induction of autophagy, wash cells twice and incubate in EBSS for 1 hour. Use a complete medium as a control.

  • Treat cells with this compound (1 µM) or vehicle (DMSO) during the 1-hour incubation. A Bafilomycin A1 treated group should be included to measure autophagic flux.

  • After treatment, lyse the cells and collect the protein extracts.

  • Perform Western blot analysis using the specified antibodies to detect changes in LC3-II (lipidated form), p62 (autophagy substrate), and phosphorylation of ATG13. A blockage in autophagy by this compound will prevent the degradation of p62 and the further increase of LC3-II seen with Bafilomycin A1 alone.

References

MRT68921: A Technical Guide on Solubility, Stability, and Core Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68921 is a potent small molecule inhibitor with dual specificity for Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, as well as NUAK family SNF1-like kinase 1 (NUAK1).[1][2] Its ability to modulate critical cellular processes such as autophagy and oxidative stress response positions it as a significant tool in cancer research and other therapeutic areas.[1][2] This technical guide provides an in-depth overview of the solubility and stability of this compound, alongside a detailed exploration of its core signaling pathways. The information is presented to support the effective design and execution of preclinical research and development programs.

Physicochemical Properties

This compound, with the chemical formula C25H34N6O, has a molecular weight of 434.58 g/mol for the free base.[3][4] It is a crystalline solid at room temperature.[4]

Solubility Profile

The solubility of this compound has been determined in a range of common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as temperature and the use of fresh, anhydrous solvents.[3] For instance, moisture-absorbing DMSO can reduce the solubility of this compound.[3]

SolventConcentrationRemarks
Dimethyl Sulfoxide (DMSO) ≥2.2 mg/mLUltrasonic and warming may be required.[5]
3 mg/mL
5 mg/mLUse of fresh DMSO is recommended as moisture can reduce solubility.[3]
7 mg/mL
10 mg/mLHeating is recommended.[6]
Ethanol < 1 mg/mLInsoluble or slightly soluble.[6]
2 mg/mL
Water Insoluble[3][7]
< 1 mg/mLInsoluble or slightly soluble.[6]
Dimethylformamide (DMF) 5 mg/mL
DMF:PBS (pH 7.2) (1:5) 0.16 mg/mL

Stability and Storage

Proper storage and handling of this compound are crucial to maintain its integrity and activity.

Solid Form

When stored as a powder at -20°C in a dry, dark place, this compound is stable for at least three to four years.[3][4][8]

Stock Solutions

For stock solutions, it is recommended to aliquot and store them at -80°C to avoid repeated freeze-thaw cycles.[3][7] Under these conditions, the solution is stable for at least one year.[6] If stored at -20°C, the stock solution should be used within one month.[7] Mixed solutions for in vivo use should be prepared fresh for optimal results.[3]

Core Mechanism of Action and Signaling Pathways

This compound is a potent dual inhibitor of the autophagy kinases ULK1 and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively.[2][3][6] It also inhibits NUAK1, a kinase involved in protecting cancer cells from oxidative stress.[1] This dual inhibition leads to significant antitumor activities by disrupting the balance of oxidative stress signals and inducing apoptosis.[1]

Inhibition of the ULK1/2 Autophagy Pathway

This compound directly inhibits the kinase activity of the ULK1/2 complex, a critical initiator of the autophagy cascade. This inhibition blocks the maturation of autophagosomes, leading to an accumulation of stalled early autophagic structures.[3][8] The disruption of autophagic flux is a key mechanism of its anticancer effects.

ULK1_Pathway cluster_stress Cellular Stress (e.g., Nutrient Deprivation) cluster_autophagy Autophagy Initiation Stress Stress Signals ULK1_ULK2 ULK1/ULK2 Complex Stress->ULK1_ULK2 activates Autophagosome Autophagosome Formation ULK1_ULK2->Autophagosome phosphorylates downstream targets to initiate Maturation Autophagosome Maturation Autophagosome->Maturation Autophagy Autophagy Maturation->Autophagy This compound This compound This compound->ULK1_ULK2 inhibits

Caption: Inhibition of the ULK1/2-mediated autophagy pathway by this compound.

Inhibition of the NUAK1 Survival Pathway

This compound also targets NUAK1, a kinase that protects cancer cells from oxidative stress by phosphorylating downstream targets like MYPT1 and Gsk3β.[1] By inhibiting NUAK1, this compound increases the levels of reactive oxygen species (ROS), leading to DNA damage and apoptosis.[1][9]

NUAK1_Pathway cluster_stress_response Oxidative Stress Response cluster_apoptosis Apoptosis Induction NUAK1 NUAK1 MYPT1_Gsk3b MYPT1/Gsk3β NUAK1->MYPT1_Gsk3b phosphorylates ROS Increased ROS CellSurvival Cell Survival MYPT1_Gsk3b->CellSurvival promotes Apoptosis Apoptosis ROS->Apoptosis induces This compound This compound This compound->NUAK1 inhibits This compound->ROS leads to

Caption: this compound inhibits the NUAK1 pro-survival pathway, leading to increased ROS and apoptosis.

Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature for assessing the activity of this compound.

In Vitro Kinase Assay

This protocol is used to determine the inhibitory activity of this compound against its target kinases.

Kinase_Assay_Workflow Purified_Kinase Purified Kinase (e.g., GST-ULK1) Incubation Incubate at 25°C for 5 min Purified_Kinase->Incubation Substrate Substrate Substrate->Incubation ATP [γ-32P]ATP ATP->Incubation MRT68921_Compound This compound (Test Compound) MRT68921_Compound->Incubation Reaction_Buffer Reaction Buffer (50 mM Tris-HCl, pH 7.4, 10 mM Mg-acetate, 0.1 mM EGTA, 0.1% β-mercaptoethanol) Reaction_Buffer->Incubation Stop_Reaction Stop Reaction (add sample buffer) Incubation->Stop_Reaction SDS_PAGE SDS-PAGE Stop_Reaction->SDS_PAGE Autoradiography Autoradiography & Immunoblot SDS_PAGE->Autoradiography Analysis Analysis of Kinase Inhibition Autoradiography->Analysis

Caption: General workflow for an in vitro kinase assay to evaluate this compound activity.

Methodology:

  • Recombinant GST-ULK1 is expressed and purified.[3]

  • Kinase assays are performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, and 0.1% β-mercaptoethanol.[3]

  • The reaction mixture includes the purified kinase, a suitable substrate, 30 μM cold ATP, and 0.5 μCi of [γ-32P]ATP.[3]

  • The reaction is initiated by the addition of ATP and incubated for 5 minutes at 25°C.[3]

  • The reaction is stopped by adding sample buffer, followed by SDS-PAGE and transfer to a nitrocellulose membrane.[3]

  • Kinase activity is assessed by autoradiography and immunoblotting.[3]

Cell-Based Autophagy Assay

This protocol is used to evaluate the effect of this compound on autophagy in a cellular context.

Methodology:

  • Mouse embryonic fibroblasts (MEFs) or other suitable cell lines are cultured in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C and 5% CO2.[3]

  • To induce autophagy, cells are washed and incubated in Earle's Balanced Salt Solution (EBSS) for 1 hour.[3]

  • Cells are treated with this compound (e.g., 1 μM) in the presence or absence of an autophagy flux inhibitor like bafilomycin A1 (50 nM).[3]

  • Following treatment, cells are lysed, and protein extracts are analyzed by immunoblotting for autophagy markers such as LC3-II and phosphorylation of ATG13.[3][10]

Conclusion

This compound is a powerful research tool with well-defined inhibitory actions against ULK1/2 and NUAK1. Understanding its solubility and stability is paramount for reliable experimental outcomes. This guide provides a consolidated resource for researchers, offering key data and methodologies to facilitate the investigation of this compound in various preclinical models. The provided signaling pathway diagrams offer a visual representation of its core mechanisms of action, aiding in the interpretation of experimental results and the design of future studies.

References

Methodological & Application

Application Notes and Protocols for MRT68921 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT68921 is a potent, cell-permeable, dual inhibitor of NUAK1 and ULK1/ULK2 kinases.[1][2][3][4][5][6][7] It has demonstrated significant anti-tumor activities in various cancer cell lines by disrupting the balance of oxidative stress signals and blocking autophagy.[1][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, signaling pathways, and apoptosis.

Mechanism of Action

This compound exerts its biological effects primarily through the dual inhibition of two key kinases:

  • NUAK1 (SNF1-like kinase 1): A critical component of the antioxidant defense system necessary for tumor cell survival under metabolic stress.[1] Inhibition of NUAK1 leads to increased reactive oxygen species (ROS) levels.[1]

  • ULK1/ULK2 (Unc-51 like autophagy activating kinase 1/2): Serine/threonine kinases essential for the initiation of autophagy, a cellular process that can promote cancer cell survival.[2][4][5][8] this compound blocks autophagic flux by inhibiting ULK1/2.[2][6]

The combined inhibition of NUAK1 and ULK1/2 results in elevated oxidative stress and suppression of protective autophagy, leading to cancer cell death.[1] this compound has been shown to suppress the NUAK1/MYPT1/Gsk3β signaling pathway.[1][3]

Data Presentation

Inhibitory Activity
TargetIC50Assay Type
ULK12.9 nMCell-free assay
ULK21.1 nMCell-free assay

Data sourced from references:[2][3][4][5][7][9]

Cytotoxic Activity in Cancer Cell Lines (24-hour treatment)
Cell LineIC50 (µM)
A5491.76 - 8.91
H12991.76 - 8.91
NCI-H4601.76 (most sensitive)
MNK451.76 - 8.91
U2511.76 - 8.91

Data represents a range observed across various cancer cell lines.[1][3] NCI-H460 was noted as the most sensitive.[1]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the targeted signaling pathway of this compound and a general experimental workflow for its use in cell culture.

MRT68921_Signaling_Pathway cluster_NUAK1 NUAK1 Pathway cluster_ULK1 ULK1/2 Pathway (Autophagy) cluster_Cellular_Effects Cellular Effects This compound This compound NUAK1 NUAK1 This compound->NUAK1 Inhibits ULK1_2 ULK1/ULK2 This compound->ULK1_2 Inhibits MYPT1 p-MYPT1 NUAK1->MYPT1 Gsk3b p-Gsk3β NUAK1->Gsk3b ROS ↑ ROS NUAK1->ROS Suppresses Antioxidant Antioxidant Defense MYPT1->Antioxidant Gsk3b->Antioxidant Autophagy Autophagy (Cell Survival) ULK1_2->Autophagy Apoptosis ↑ Apoptosis Autophagy->Apoptosis Suppresses

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_assays Downstream Assays prep Compound Preparation (Dissolve in DMSO) culture Cell Culture (Seed cells in appropriate plates) prep->culture treat This compound Treatment (Varying concentrations and durations) culture->treat viability Cell Viability Assay (e.g., CCK-8) treat->viability western Western Blot (Pathway analysis) treat->western apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis ros ROS Detection (e.g., DCFH-DA) treat->ros analysis Data Analysis and Interpretation viability->analysis western->analysis apoptosis->analysis ros->analysis

Caption: General Experimental Workflow.

Experimental Protocols

Compound Preparation and Storage
  • Solubility: this compound is soluble in DMSO (≥2.18 mg/mL) but insoluble in water and ethanol.[10]

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.[10] Gentle warming and sonication can aid dissolution.[10]

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C for up to one year.[7]

Cell Culture and Treatment
  • Cell Seeding: Culture selected cancer cell lines (e.g., A549, NCI-H460, MNK45, U251) in appropriate media supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C and 5% CO2.[2][5]

  • Seed cells in 96-well, 6-well, or 10 cm plates depending on the downstream application, and allow them to adhere and reach approximately 75-80% confluency.[1][5]

  • Treatment:

    • Prepare working concentrations of this compound by diluting the stock solution in fresh cell culture medium. Typical working concentrations range from 10 nM to 10 µM.[1][10][11]

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.

    • Replace the old medium with the medium containing this compound or vehicle control.

    • Incubate the cells for the desired duration (e.g., 8, 24, or 48 hours).[1][3]

Cell Viability Assay (CCK-8)

This protocol is based on methodologies described for assessing the cytotoxic effects of this compound.[1]

  • Seed cells in a 96-well plate at an appropriate density.

  • After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0 to 10 µM or 0 to 40 µM for less sensitive lines) for 24 hours.[1][12]

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol allows for the analysis of protein expression and phosphorylation status in key signaling pathways affected by this compound.[1][12]

  • Seed cells in 6-well plates and treat with this compound (e.g., 0 to 5 µM) for a specified time (e.g., 8 hours).[1][12]

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[1]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • p-ULK1 (Ser317)

    • ULK1

    • p-MYPT1

    • MYPT1

    • p-Gsk3β

    • Gsk3β

    • Cleaved PARP1

    • LC3B

    • p62

    • GAPDH (as a loading control)

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.[1]

  • Seed cells in a 6-well plate and treat with various concentrations of this compound (e.g., 0 to 10 µM) for 24 hours.[1]

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Reactive Oxygen Species (ROS) Detection

This assay measures the intracellular accumulation of ROS.[1][12]

  • Seed cells in a 6-well plate and treat with this compound (e.g., 0, 1, and 5 µM) for 8 hours.[1][12]

  • Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Harvest the cells and resuspend them in PBS.

  • Analyze the fluorescence intensity by flow cytometry. An increase in fluorescence indicates an elevation in ROS levels.

Concluding Remarks

This compound is a valuable research tool for investigating the roles of NUAK1 and ULK1/2 in cancer cell biology. The provided protocols offer a framework for studying its effects on cell proliferation, apoptosis, and related signaling pathways. Researchers should optimize these protocols based on their specific cell lines and experimental conditions. As with any kinase inhibitor, it is crucial to consider potential off-target effects and use appropriate controls to ensure the specificity of the observed phenotypes.[8]

References

Application Notes and Protocols for MRT68921 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of MRT68921, a potent dual inhibitor of ULK1/ULK2 and NUAK1 kinases. The protocols and data presented are collated from published research to guide the effective design of experiments investigating autophagy, cancer cell signaling, and other related pathways.

Introduction

This compound is a small molecule inhibitor with high affinity for Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively.[1][2] It is a critical tool for studying the role of ULK1/2 in the initiation of autophagy.[3] By inhibiting ULK1/2, this compound effectively blocks the autophagic flux, leading to the accumulation of early autophagosomal structures.[3] Additionally, this compound has been identified as an inhibitor of NUAK family SNF1-like kinase 1 (NUAK1), a kinase involved in protecting cancer cells from oxidative stress.[4][5] This dual inhibitory action makes this compound a molecule of interest for cancer therapy research, where it has been shown to induce apoptosis and suppress tumor growth.[4][6]

Data Presentation: Summary of this compound Treatment Durations

The following tables summarize the quantitative data from various experimental setups, focusing on the duration of this compound treatment and its observed effects.

In Vitro Studies
Cell LineConcentrationTreatment DurationExperimental ContextOutcomeReference
Mouse Embryonic Fibroblasts (MEFs)1 µM1 hourInduction of autophagy via amino acid starvation (EBSS)Inhibition of ULK1 activity, blockage of autophagic flux (reduced LC3-II levels).[3][7]
MEFs1 µM1 hourBasal autophagyReduction in basal LC3 puncta.[2]
MEFs2 µM1 hourAutophagy induction (EBSS)Stalled autophagosomes positive for ULK1 and LC3.[8][9]
MEFs4 µM4 hoursAutophagy flux measurementImpaired autophagic flux.[8]
Various Cancer Cell Lines (A549, H1299, NCI-H460, etc.)0 - 10 µM24 hoursCytotoxicity assaySignificant cancer cell death with IC50 values ranging from 1.76 to 8.91 µM.[4]
NCI-H460 and MNK45 cells0 - 10 µM24 hoursApoptosis analysisDose-dependent increase in early and late apoptotic populations.[4][6]
U251 and MNK45 cells0 - 5 µM8 hoursSignaling pathway analysisDownregulation of p-MYPT1 and p-Gsk3β, increased cleaved PARP1.[4][5]
A549 cells5 µM8 hoursReactive Oxygen Species (ROS) detectionElevated ROS levels.[4][5]
FLT3-ITD AML cell lines (MV4;11, MOLM-13)Dose-dependent48 hoursApoptosis inductionEffective induction of apoptosis.[10]
REH cells100 nM24 and 48 hoursDNA damage-induced cell deathImpeded cAMP-mediated protection against cell death.[1]
In Vivo Studies
Animal ModelDosageTreatment DurationAdministration RouteExperimental ContextOutcomeReference
NCI-H460 Xenograft Mice10, 20, or 40 mg/kg/dayDaily for 7 daysPeritumoral and subcutaneous injectionTumor growth inhibitionSignificant decrease in tumor growth.[4][11]
MNK45 Xenograft Mice20 mg/kgEvery 2 days for 7 treatmentsPeritumoral and subcutaneous injectionTumor growth inhibitionSignificant decrease in tumor volume.[4][11]
4T1 Metastasis Model Mice20 mg/kg/dayDaily for 7 daysIntravenous injectionInhibition of lung metastasisReduced number of lung metastatic nodules and increased survival.[2][6]

Experimental Protocols

In Vitro Autophagy Inhibition Assay in MEFs

This protocol is adapted from studies demonstrating the blockage of autophagic flux by this compound.[3][7]

Materials:

  • Mouse Embryonic Fibroblasts (MEFs)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Earle's Balanced Salt Solution (EBSS) for amino acid starvation

  • This compound (stock solution in DMSO)

  • Bafilomycin A1 (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-LC3, anti-ATG13, anti-p-ATG13 (S318), anti-Tubulin

  • Western blot equipment and reagents

Procedure:

  • Seed MEFs in 6-well plates and grow to 80-90% confluency.

  • Prepare fresh treatment media. For autophagy induction, use EBSS. For basal autophagy analysis, use complete medium.

  • Treat cells with 1 µM this compound for 1 hour. Include a vehicle control (DMSO). To measure autophagic flux, co-treat a set of wells with 50 nM Bafilomycin A1 for the final 1-2 hours of the experiment.

  • After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Perform SDS-PAGE and Western blotting to analyze the levels of LC3-II, total ATG13, and phospho-ATG13 (S318). Use Tubulin as a loading control.

  • Expected Outcome: this compound treatment should lead to a decrease in the levels of phospho-ATG13 (S318) and a reduction in the accumulation of LC3-II in the presence of Bafilomycin A1, indicating a blockage of autophagic flux.[3]

In Vivo Tumor Growth Inhibition Study in a Xenograft Mouse Model

This protocol is based on studies evaluating the anti-tumor efficacy of this compound.[4][11]

Materials:

  • Nude mice

  • NCI-H460 cancer cells

  • PBS

  • This compound

  • Vehicle solution (e.g., DMSO, PEG300, Tween80, ddH2O)[1]

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 5 x 10^6 NCI-H460 cells in 200 µL of PBS into the flank of each nude mouse.

  • Monitor tumor growth. Once tumors reach a size of approximately 50-100 mm³, randomize the mice into treatment and control groups.

  • Prepare this compound formulation for injection. A typical formulation might involve dissolving this compound in DMSO, then mixing with PEG300, Tween80, and finally ddH2O.[1]

  • Administer this compound (e.g., 10, 20, or 40 mg/kg/day) or vehicle control via peritumoral and subcutaneous injection daily for 7 consecutive days.[4][11]

  • Measure tumor volume with calipers every 3 days.

  • Monitor the body weight of the mice every 3 days to assess toxicity.

  • At the end of the treatment period, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers like Bax and Bcl-2).

  • Expected Outcome: this compound treatment is expected to significantly inhibit tumor growth compared to the vehicle control group.[4][11]

Visualizations

Signaling Pathway of this compound in Autophagy Initiation

Autophagy_Initiation_Pathway mTORC1 mTORC1 (Nutrient Sensing) ULK1_complex ULK1/2 Complex (ULK1, ATG13, FIP200, ATG101) mTORC1->ULK1_complex Inhibition Autophagosome_formation Autophagosome Formation ULK1_complex->Autophagosome_formation Initiation This compound This compound This compound->ULK1_complex Inhibition Downstream_autophagy Downstream Autophagy Events Autophagosome_formation->Downstream_autophagy

Caption: this compound inhibits the ULK1/2 complex, a key initiator of autophagy.

Experimental Workflow for In Vitro Autophagy Flux Assay

Autophagy_Flux_Workflow start Seed Cells treatment Treat with this compound +/- Bafilomycin A1 (e.g., 1 hour) start->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification lysis->protein_quant western_blot Western Blot (LC3, p-ATG13) protein_quant->western_blot analysis Data Analysis western_blot->analysis

Caption: Workflow for assessing autophagic flux using this compound.

Dual Inhibition of ULK1/2 and NUAK1 by this compound in Cancer Cells

Dual_Inhibition_Pathway This compound This compound ULK1_2 ULK1/2 This compound->ULK1_2 NUAK1 NUAK1 This compound->NUAK1 Autophagy Protective Autophagy ULK1_2->Autophagy Antioxidant_response Antioxidant Response (via MYPT1/Gsk3β) NUAK1->Antioxidant_response Cell_Survival Cancer Cell Survival Autophagy->Cell_Survival Antioxidant_response->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis

Caption: this compound promotes apoptosis by inhibiting pro-survival pathways.

References

Preparation of MRT68921 Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of MRT68921, a potent dual inhibitor of ULK1 and ULK2 kinases, crucial players in the initiation of autophagy. Accurate preparation of this stock solution is the first critical step for reliable and reproducible experimental results in autophagy research and drug development.

Introduction

This compound is a small molecule inhibitor targeting Unc-51 like autophagy activating kinase 1 (ULK1) and 2 (ULK2) with high potency, exhibiting IC50 values of 2.9 nM and 1.1 nM, respectively.[1][2] By inhibiting these kinases, this compound effectively blocks the autophagic flux, making it an invaluable tool for studying the intricate mechanisms of autophagy and its role in various physiological and pathological processes.[1] Given its hydrophobic nature, proper solubilization is key to its efficacy in in vitro and in vivo models.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented in the table below. Note that this compound can be supplied as a free base or as a dihydrochloride salt, which may affect its molecular weight and solubility. Always refer to the batch-specific information on the manufacturer's certificate of analysis.

PropertyValue (Free Base)Value (Dihydrochloride Salt)Source(s)
Molecular Formula C25H34N6OC25H34N6O·2HCl[3]
Molecular Weight 434.58 g/mol 507.5 g/mol [4]
Purity ≥98% (HPLC)≥98% (HPLC)[3]
Appearance Crystalline solidNot specified[3]
Solubility in DMSO ≥2.18 mg/mL5 mg/mL to 10 mg/mL[3][4][5]
Solubility in Water Insoluble or slightly soluble50.75 mg/mL (100 mM)[4]
Solubility in Ethanol Insoluble or slightly soluble2 mg/mL[3][4]
Recommended Stock Solution Concentration 10 mM in DMSO10 mM in DMSO[1][5]
Storage of Powder -20°C for up to 3 yearsDesiccate at Room Temperature[4]
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 monthNot specified, but -20°C or -80°C is standard[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (free base, MW: 434.58 g/mol ) in DMSO. Adjust calculations accordingly if using the dihydrochloride salt or a different desired concentration.

Materials
  • This compound powder (free base)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or heating block set to 37°C

  • Ultrasonic bath (optional, but recommended)

Safety Precautions
  • This compound is for research use only and should not be used in humans or for veterinary purposes.[6]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the powder in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.[2]

Step-by-Step Procedure
  • Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weigh this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.35 mg of this compound (free base).

    • Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example: Mass = 0.001 L x 0.010 mol/L x 434.58 g/mol x 1000 mg/g = 4.3458 mg

  • Add DMSO: Add the calculated volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Promote Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, gentle warming can be applied. Place the vial in a 37°C water bath or heating block for 5-10 minutes.[1][7]

    • For enhanced solubility, sonicate the solution for 10-15 minutes.[5][7]

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][5]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Diagrams

Experimental Workflow

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage weigh 1. Weigh this compound Powder add_dmso 2. Add DMSO weigh->add_dmso vortex 3. Vortex add_dmso->vortex heat 4. Gentle Warming (37°C) vortex->heat sonicate 5. Sonicate (Optional) heat->sonicate aliquot 6. Aliquot Solution sonicate->aliquot store 7. Store at -20°C or -80°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway Inhibition

G mTORC1 mTORC1 ULK1_ULK2 ULK1/ULK2 Complex mTORC1->ULK1_ULK2 Inhibits under nutrient-rich conditions Downstream Downstream Autophagy Initiation (e.g., ATG13 Phosphorylation) ULK1_ULK2->Downstream Phosphorylates & Activates This compound This compound This compound->ULK1_ULK2 Inhibits

References

Application Notes and Protocols: MRT68921 in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of MRT68921, a potent dual inhibitor of NUAK1 and ULK1/2, in breast cancer research. The protocols detailed below are based on preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in breast cancer models.

Introduction

This compound is a small molecule inhibitor that targets two key kinases involved in cancer cell survival and stress response: NUAK1 (NUAK family SNF1-like kinase 1) and ULK1/2 (Unc-51 like autophagy activating kinase 1/2)[1][2]. NUAK1 is a critical component of the antioxidant defense system, protecting cancer cells from oxidative stress[3]. ULK1/2 are essential for the initiation of autophagy, a cellular recycling process that cancer cells can exploit to survive under stressful conditions[4][5]. By dually targeting NUAK1 and ULK1, this compound disrupts the balance of oxidative stress signals and blocks protective autophagy, leading to cancer cell death[1][2]. This dual-inhibition strategy presents a promising therapeutic approach for various cancers, including breast cancer[1].

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-pronged mechanism:

  • Inhibition of NUAK1: This leads to the suppression of the NUAK1/MYPT1/Gsk3β signaling pathway, which is involved in protecting cancer cells from oxidative stress.

  • Inhibition of ULK1/2: This blocks the initiation of autophagy, a pro-survival mechanism for cancer cells[1][4].

  • Induction of ROS: By disrupting the antioxidant defense, this compound leads to an elevation of reactive oxygen species (ROS) levels within cancer cells[3].

  • Induction of Apoptosis: The culmination of these effects is the induction of programmed cell death (apoptosis), as evidenced by increased expression of cleaved PARP1[3].

Data Presentation

In Vitro Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after 24 hours of treatment.

Cell LineCancer TypeIC50 (µM)
NCI-H460Lung Cancer1.76
A549Lung Cancer>10
H1299Lung Cancer>10
MNK45Gastric Cancer~5
U251Glioblastoma~5
4T1 Murine Breast Cancer Not explicitly stated, but efficacious in vivo

Data compiled from multiple sources[1]. Note that while a specific IC50 for 4T1 cells was not provided in the search results, the potent in vivo efficacy in a 4T1 model suggests sensitivity to the compound[6].

In Vivo Efficacy of this compound

The following table outlines the in vivo experimental design and outcomes of this compound treatment in a metastatic murine breast cancer model.

Animal ModelCell LineTreatmentDosing ScheduleKey FindingsReference
BALB/c mice4T1 (intravenous injection)This compound (20 mg/kg/d) or DMSO (vehicle)Intravenous injection daily for 7 days, starting on day 3 post-injectionSignificantly decreased metastatic nodules in the lungs; Prolonged overall survival.[6]
Nude miceNCI-H460 (subcutaneous xenograft)This compound (20 mg/kg/d and 40 mg/kg/d) or DMSO (vehicle)Subcutaneous injection dailySignificantly decreased tumor growth and weight.[7]

Signaling Pathways and Experimental Workflow

Below are diagrams generated using Graphviz to visualize the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

MRT68921_Signaling_Pathway cluster_this compound This compound cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes This compound This compound NUAK1 NUAK1 This compound->NUAK1 inhibits ULK1 ULK1 This compound->ULK1 inhibits MYPT1 p-MYPT1 NUAK1->MYPT1 Gsk3b p-Gsk3β NUAK1->Gsk3b Autophagy Autophagy ULK1->Autophagy ROS ↑ ROS MYPT1->ROS Gsk3b->ROS CellDeath Cancer Cell Death Autophagy->CellDeath promotes survival Apoptosis ↑ Apoptosis ROS->Apoptosis Apoptosis->CellDeath

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellCulture Breast Cancer Cell Culture (e.g., 4T1, MCF-7, MDA-MB-231) CCK8 Cell Viability Assay (CCK-8) CellCulture->CCK8 Determine IC50 WesternBlot Western Blot Analysis CellCulture->WesternBlot Analyze protein expression (p-MYPT1, p-Gsk3β, Cleaved PARP1, LC3B) ApoptosisAssay Apoptosis Assay (Annexin V/PI) CellCulture->ApoptosisAssay Quantify apoptosis ROS_Assay ROS Detection (DCFH-DA) CellCulture->ROS_Assay Measure ROS levels Xenograft Breast Cancer Xenograft Model (e.g., 4T1 in BALB/c mice) CCK8->Xenograft Inform in vivo dosage Treatment This compound Treatment Xenograft->Treatment TumorMeasurement Tumor Volume & Weight Measurement Treatment->TumorMeasurement Survival Survival Analysis Treatment->Survival IHC Immunohistochemistry (IHC) of Tumors (Bax, Bcl-2, Ki67, LC3A/B) TumorMeasurement->IHC at endpoint

References

Application Notes and Protocols for Western Blot Analysis Following MRT68921 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of MRT68921, a potent dual inhibitor of ULK1/2 and NUAK1 kinases. The provided protocols and data will enable researchers to effectively assess the impact of this compound on key signaling pathways involved in autophagy and cell survival.

Introduction to this compound

This compound is a small molecule inhibitor with high potency against the serine/threonine kinases ULK1 and ULK2 (Unc-51 like autophagy activating kinase 1 and 2) and NUAK1 (NUAK family SNF1-like kinase 1).[1] ULK1/2 are critical initiators of the autophagy process, a cellular recycling mechanism that can be exploited by cancer cells for survival.[2][3] NUAK1 is involved in protecting cancer cells from oxidative stress.[4][5] By dually targeting these kinases, this compound effectively disrupts protective autophagy and induces apoptosis in various cancer cell lines, making it a promising agent for cancer therapy.[1][4]

Western blot analysis is an essential technique to elucidate the mechanism of action of this compound by quantifying the changes in protein expression and phosphorylation status of key downstream targets in the ULK1 and NUAK1 signaling pathways.

Data Presentation: Effects of this compound on Key Signaling Proteins

The following tables summarize the quantitative effects of this compound treatment on key proteins in the ULK1 and NUAK1 signaling pathways, as determined by Western blot analysis in various cancer cell lines.

Table 1: Effect of this compound on the ULK1 Signaling Pathway

Target ProteinCell LineThis compound Concentration (µM)Treatment Duration (hours)Observed Effect (Fold Change or % of Control)Reference
p-ULK1 (Ser757)MV4;112.524Decreased[6]
p-ATG13 (Ser318)MEFs11~80% reduction[3][7]
LC3-II/LC3-I RatioU25158Increased[1][4]
p62/SQSTM1U25158Increased[4]

Table 2: Effect of this compound on the NUAK1 Signaling Pathway and Apoptosis

Target ProteinCell LineThis compound Concentration (µM)Treatment Duration (hours)Observed Effect (Fold Change or % of Control)Reference
p-MYPT1 (Thr696)U25158Decreased[1][4]
p-Gsk3β (Ser9)U25158Decreased[1][4]
Cleaved PARP1U25158Increased[1][4]
Cleaved Caspase-3MV4;112.524Increased[6]

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

MRT68921_Signaling_Pathway cluster_ULK1 ULK1 Pathway (Autophagy Initiation) cluster_NUAK1 NUAK1 Pathway (Cell Survival) This compound This compound ULK1 ULK1/2 This compound->ULK1 NUAK1 NUAK1 This compound->NUAK1 Apoptosis Apoptosis This compound->Apoptosis ULK1_complex ULK1 Complex (ULK1, ATG13, FIP200, ATG101) ULK1->ULK1_complex ATG13 ATG13 ATG13->ULK1_complex Autophagy Autophagy ULK1_complex->Autophagy Cell_Survival Cell Survival Autophagy->Cell_Survival MYPT1 MYPT1 NUAK1->MYPT1 P Gsk3b Gsk3β MYPT1->Gsk3b P Gsk3b->Cell_Survival

Caption: this compound inhibits ULK1/2 and NUAK1 pathways, blocking autophagy and promoting apoptosis.

Western Blot Experimental Workflow

Western_Blot_Workflow start Cell Culture & this compound Treatment lysis Cell Lysis (RIPA Buffer + Inhibitors) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer blocking Blocking (5% BSA or Milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (Overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

Caption: A streamlined workflow for Western blot analysis after this compound treatment.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., U251, MNK45, NCI-H460, or MEFs) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 2, 5, 10 µM).

  • Treatment: Replace the cell culture medium with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used in the this compound dilutions.

  • Incubation: Incubate the cells for the desired time period (e.g., 8, 16, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

Western Blot Protocol

1. Cell Lysis

  • After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Aspirate the PBS completely and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube, avoiding the pellet.

2. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer.

3. SDS-PAGE

  • Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein.

  • Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.

4. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • After transfer, briefly wash the membrane with deionized water and stain with Ponceau S solution to visualize protein bands and confirm successful transfer.

  • Destain the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).

5. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

    • p-ULK1 (Ser757)

    • ULK1

    • p-ATG13 (Ser318)

    • ATG13

    • LC3B

    • p62/SQSTM1

    • p-MYPT1 (Thr696)

    • MYPT1

    • p-Gsk3β (Ser9)

    • Gsk3β

    • Cleaved PARP

    • PARP

    • Cleaved Caspase-3

    • GAPDH or β-actin (as loading controls) (Note: Optimal antibody dilutions should be determined empirically)

  • The following day, wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the corresponding loading control. For phosphorylated proteins, normalize to the total protein level.

References

Assessing Apoptosis Post-MRT68921 Exposure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for assessing apoptosis induced by MRT68921, a potent dual inhibitor of NUAK1 and ULK1 kinases.[1][2] Exposure to this compound has been shown to trigger programmed cell death in various cancer cell lines by disrupting the balance of oxidative stress signals.[1][3] These protocols offer standardized methods for quantifying apoptotic events and elucidating the underlying molecular mechanisms, crucial for preclinical drug evaluation and cancer research.

Introduction

This compound is a small molecule inhibitor targeting both Unc-51 like autophagy activating kinase 1 (ULK1) and NUAK family SNF1-like kinase 1 (NUAK1).[1][3] Its mechanism of action involves the induction of reactive oxygen species (ROS) and subsequent activation of the apoptotic cascade.[3] Understanding the apoptotic response to this compound is fundamental for its development as a potential therapeutic agent. This guide details key assays to characterize and quantify apoptosis following treatment with this compound.

Data Presentation

The following tables summarize the cytotoxic and apoptotic effects of this compound across various cancer cell lines as reported in the literature.

Table 1: Cytotoxic Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 24h
NCI-H460Non-small cell lung cancerData not specified
MNK45Gastric cancerData not specified
U251GlioblastomaData not specified
A549Non-small cell lung cancerData not specified
MV4-11Acute Myeloid Leukemia (FLT3-ITD)Dose-dependent apoptosis observed
Molm13Acute Myeloid Leukemia (FLT3-ITD)Dose-dependent apoptosis observed
HL-60Acute Myeloid Leukemia (FLT3-WT)Lower apoptosis-inducing effect
U937Acute Myeloid Leukemia (FLT3-WT)Lower apoptosis-inducing effect

IC50 values for several cancer cell lines are reported to be in the range of 1.76-8.91 μM after 24 hours of treatment with this compound[1].

Table 2: Apoptosis Induction by this compound

Cell LineTreatment ConditionParameter MeasuredResult
NCI-H4600-10 µM this compound for 24h% Apoptotic Cells (Annexin V+)Dose-dependent increase[3]
MNK450-10 µM this compound for 24h% Apoptotic Cells (Annexin V+)Dose-dependent increase[3]
U2510-5 µM this compound for 8hCleaved PARP1/PARP1 RatioDose-dependent increase[3]
MNK450-5 µM this compound for 8hCleaved PARP1/PARP1 RatioDose-dependent increase[3]
THP-15 µM this compound for 6h and 20hCaspase-3 and Caspase-8 ActivitySignificant activation[4]
HL-605 µM this compound for 6h and 20hCaspase-3 and Caspase-8 ActivitySignificant activation[4]
NCI-H460 xenografts10-40 mg/kg this compound, s.c. daily for 7 daysBax and Bcl-2 ExpressionIncreased Bax, Decreased Bcl-2[1]

Signaling Pathways and Experimental Workflow

This compound-Induced Apoptosis Signaling Pathway

MRT68921_Apoptosis_Pathway This compound This compound NUAK1 NUAK1 This compound->NUAK1 inhibits ULK1 ULK1 This compound->ULK1 inhibits ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS induces NUAK1->ROS suppresses Bcl2_Family Bax ↑ / Bcl-2 ↓ ROS->Bcl2_Family Mitochondria Mitochondrial Dysfunction Bcl2_Family->Mitochondria Caspase_Cascade Caspase Activation (Caspase-8, -3) Mitochondria->Caspase_Cascade PARP_Cleavage PARP Cleavage Caspase_Cascade->PARP_Cleavage Apoptosis Apoptosis Caspase_Cascade->Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound induces apoptosis by inhibiting NUAK1 and ULK1.

Experimental Workflow for Assessing Apoptosis

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_data Data Analysis Cell_Seeding Seed Cells Drug_Treatment Treat with this compound Cell_Seeding->Drug_Treatment Annexin_V Annexin V/PI Staining (Flow Cytometry) Drug_Treatment->Annexin_V Early/Late Apoptosis Caspase_Assay Caspase Activity Assay (Fluorometric) Drug_Treatment->Caspase_Assay Executioner Caspase Activity Western_Blot Western Blot Analysis (Protein Expression) Drug_Treatment->Western_Blot Apoptotic Marker Levels Quantification Quantification of Apoptotic Cells Annexin_V->Quantification Caspase_Assay->Quantification Western_Blot->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: Workflow for apoptosis assessment after this compound treatment.

Experimental Protocols

Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry

This protocol is for the detection of early and late-stage apoptosis. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Cultured cells treated with this compound

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Culture cells to the desired confluence and treat with various concentrations of this compound for the indicated times.

    • For adherent cells, gently trypsinize and collect the cells. For suspension cells, proceed to the next step. It is important to also collect any floating cells from the supernatant of adherent cultures as these may be apoptotic.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS, centrifuging after each wash.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Caspase Activity Assay (Fluorometric)

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-8, which are activated during apoptosis.[4]

Materials:

  • Caspase-3 and Caspase-8 Activity Assay Kits (containing specific fluorogenic substrates, e.g., DEVD for caspase-3 and IETD for caspase-8)

  • Cell Lysis Buffer

  • Assay Buffer

  • 96-well black, clear-bottom microplate

  • Fluorometric plate reader

Protocol:

  • Cell Lysate Preparation:

    • Plate cells in a 96-well plate and treat with this compound.

    • After treatment, lyse the cells according to the manufacturer's protocol for the specific assay kit.

    • Centrifuge the plate to pellet cell debris.

  • Assay Procedure:

    • Transfer the supernatant (cell lysate) to a new 96-well black plate.

    • Prepare the reaction mixture containing the assay buffer and the specific caspase substrate.

    • Add the reaction mixture to each well containing the cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the fluorescence using a fluorometric plate reader at the appropriate excitation and emission wavelengths for the fluorophore used in the substrate.

Interpretation of Results:

  • An increase in fluorescence intensity in treated cells compared to untreated controls indicates an increase in the respective caspase activity, signifying apoptosis induction.

Western Blotting for Apoptotic Markers

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as PARP, caspases, and members of the Bcl-2 family.[5][6]

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-cleaved caspase-8, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction:

    • Treat cells with this compound and harvest.

    • Lyse the cells in ice-cold RIPA buffer.

    • Determine the protein concentration of the lysates.

  • Electrophoresis and Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Interpretation of Results:

  • An increase in the cleaved forms of PARP and caspases indicates the activation of the apoptotic cascade.

  • An increased ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins suggests a shift towards apoptosis.[3]

References

Application Notes and Protocols for Studying the NUAK1/MYPT1/GSK3β Pathway with MRT68921

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing MRT68921, a potent dual inhibitor of NUAK family SNF1-like kinase 1 (NUAK1) and Unc-51 like autophagy activating kinase 1/2 (ULK1/2), to investigate the NUAK1/MYPT1/GSK3β signaling pathway. This document outlines the mechanism of action of this compound, presents its key quantitative data, and offers detailed protocols for relevant in vitro and cell-based assays. Furthermore, it includes visual representations of the signaling pathway and experimental workflows to facilitate a deeper understanding of the experimental design and data interpretation.

Introduction

NUAK1 is a member of the AMP-activated protein kinase (AMPK)-related kinase family and plays a crucial role in cellular stress responses, including protecting cancer cells from oxidative stress.[1] One of the key downstream pathways regulated by NUAK1 involves the phosphorylation and regulation of Myosin Phosphatase Target Subunit 1 (MYPT1) and Glycogen Synthase Kinase 3β (GSK3β).[1][2] The NUAK1-mediated phosphorylation of MYPT1, a regulatory subunit of protein phosphatase 1β (PP1β), leads to the inhibition of GSK3β.[2][3] This pathway is implicated in various cellular processes, including cell adhesion, migration, and survival.[2][4]

This compound has been identified as a potent small molecule inhibitor that dually targets NUAK1 and ULK1/2.[1][5][6] Its ability to suppress the NUAK1/MYPT1/GSK3β signaling cascade makes it a valuable tool for studying the physiological and pathological roles of this pathway, particularly in the context of cancer biology and drug development.[1]

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of NUAK1. This inhibition prevents the subsequent phosphorylation of its downstream substrate, MYPT1. The dephosphorylated (and thus active) form of the PP1β/MYPT1 complex then dephosphorylates and activates GSK3β. The modulation of this pathway by this compound leads to downstream cellular effects such as induction of apoptosis and increased reactive oxygen species (ROS) levels in cancer cells.[1]

Below is a diagram illustrating the NUAK1/MYPT1/GSK3β signaling pathway and the inhibitory action of this compound.

NUAK1_pathway cluster_pathway NUAK1/MYPT1/GSK3β Pathway This compound This compound NUAK1 NUAK1 This compound->NUAK1 MYPT1_PP1b MYPT1/PP1β (Phosphatase Complex) NUAK1->MYPT1_PP1b P GSK3b GSK3β MYPT1_PP1b->GSK3b P Downstream Downstream Cellular Effects (e.g., Apoptosis, ROS) GSK3b->Downstream

Caption: The NUAK1/MYPT1/GSK3β signaling pathway and its inhibition by this compound.

Quantitative Data

This compound has been characterized by its potent inhibitory activity against its primary targets and its cytotoxic effects on various cancer cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC₅₀ (nM)
ULK12.9
ULK21.1

Data sourced from multiple references.[5][6][7]

Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines (24-hour treatment)

Cell LineCancer TypeIC₅₀ (µM)
NCI-H460Non-small cell lung cancer1.76
A549Non-small cell lung cancer>10
H1299Non-small cell lung cancer>10
MNK45Gastric cancer~5.0
U251Glioblastoma~5.0
Various other cancer cell lines-1.76 - 8.91

Data indicates that NCI-H460 is particularly sensitive to this compound.[1][8] The cytotoxic effect on cancer cells is significantly stronger than on normal cell lines like 293T and HUVECs.[1][8]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on the NUAK1/MYPT1/GSK3β pathway.

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on the kinase activity of NUAK1.

Materials:

  • Recombinant active NUAK1 kinase

  • MYPT1 peptide substrate

  • This compound

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)

  • [γ-³²P]ATP or commercial non-radioactive kinase assay kit (e.g., ADP-Glo™)

  • ATP solution

  • 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 96-well plate, add the NUAK1 enzyme and the MYPT1 substrate to each well.

  • Add the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.

  • Pre-incubate the plate at 25-30°C for 10-15 minutes.

  • Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if applicable).

  • Incubate the reaction for a specified time (e.g., 30-60 minutes) at 25-30°C.

  • Stop the reaction according to the kit manufacturer's instructions or by adding a stop solution (e.g., 3% phosphoric acid).

  • Measure the kinase activity. For radioactive assays, this involves transferring the reaction mixture to a filter membrane, washing, and measuring radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol for signal detection (e.g., luminescence).

  • Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (CCK-8 Assay)

This assay measures the cytotoxic effect of this compound on cultured cancer cells.

Materials:

  • Cancer cell lines (e.g., NCI-H460, U251, MNK45)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based assay

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in a complete culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to each well.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value.

Western Blot Analysis

This protocol is for detecting changes in the phosphorylation status of MYPT1 and GSK3β following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • anti-phospho-MYPT1 (e.g., Thr696/Thr853)

    • anti-MYPT1

    • anti-phospho-GSK3β (e.g., Ser9)

    • anti-GSK3β

    • anti-NUAK1

    • anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 0-5 µM) for a specified time (e.g., 8 hours).[1]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of this compound.

experimental_workflow start Start in_vitro In Vitro Kinase Assay (Determine IC₅₀ for NUAK1) start->in_vitro cell_culture Cell Culture (e.g., NCI-H460) start->cell_culture data_analysis Data Analysis & Interpretation in_vitro->data_analysis treatment Treat with this compound (Dose-response & Time-course) cell_culture->treatment viability Cell Viability Assay (CCK-8) treatment->viability western_blot Western Blot Analysis (p-MYPT1, p-GSK3β) treatment->western_blot viability->data_analysis western_blot->data_analysis end Conclusion data_analysis->end

Caption: A typical experimental workflow for studying this compound.

Conclusion

This compound is a powerful research tool for elucidating the roles of the NUAK1/MYPT1/GSK3β signaling pathway. Its potent and dual inhibitory activity, combined with the detailed protocols provided in these application notes, enables researchers to effectively investigate the downstream consequences of NUAK1 inhibition in various cellular contexts. The provided data and methodologies serve as a solid foundation for designing experiments aimed at understanding the therapeutic potential of targeting this pathway.

References

Troubleshooting & Optimization

Optimizing MRT68921 Concentration for Specific Cell Lines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MRT68921, a potent dual inhibitor of ULK1/2 and NUAK1 kinases. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing experimental protocols and achieving reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a dual inhibitor of Unc-51 like autophagy activating kinase 1/2 (ULK1/2) and NUAK family SNF1-like kinase 1 (NUAK1).[1][2] By inhibiting these kinases, this compound disrupts the initiation of autophagy and induces apoptosis in cancer cells.[1][2] Its anti-tumor activity is also associated with the elevation of reactive oxygen species (ROS) and suppression of the NUAK1/MYPT1/Gsk3β signaling pathway.[1][2]

Q2: What is the recommended starting concentration for this compound in a new cell line?

A2: For autophagy inhibition, a typical starting concentration range is between 10 nM and 1 µM.[3][4] For assessing cytotoxic effects, a broader range, from 0 to 10 µM, is often used in initial experiments.[1][5][6][7] The optimal concentration is highly cell-line dependent, and it is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell line.

Q3: How should I prepare and store this compound?

A3: this compound is soluble in DMSO.[3] Prepare a stock solution of 10 mM in DMSO. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles.[3]

Q4: What are the potential off-target effects of this compound?

A4: At higher concentrations, this compound may inhibit other kinases, including TBK1/IKK and AMPK-related kinases.[3] To minimize off-target effects, it is essential to use the lowest effective concentration that achieves the desired biological outcome.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant effect on cell viability - Insufficient concentration of this compound.- Short incubation time.- Cell line is resistant to this compound.- Perform a dose-response experiment with a wider concentration range (e.g., up to 40 µM for some cell lines).[1][6][7]- Increase the incubation time (e.g., 24, 48, or 72 hours).- Verify the expression of ULK1/2 and NUAK1 in your cell line.
High variability between replicates - Uneven cell seeding.- Inaccurate pipetting of this compound.- Edge effects in the plate.- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS.
Unexpected or contradictory results - Off-target effects at high concentrations.- Contamination of cell culture.- Inconsistency in experimental conditions.- Perform a dose-response curve to identify the minimal effective concentration.[3]- Regularly check for mycoplasma and other contaminants.- Maintain consistent cell passage numbers, confluency, and reagent lots.
Difficulty in detecting apoptosis - Assay performed too early or too late.- Insufficient concentration of this compound.- Perform a time-course experiment (e.g., 8, 12, 24 hours) to determine the optimal time point for apoptosis detection.[1][2]- Increase the concentration of this compound based on dose-response data.

Data Presentation: this compound Concentration in Various Cell Lines

The following tables summarize the reported concentrations of this compound used in different cell lines and experimental contexts.

Table 1: IC50 Values of this compound in Cancer Cell Lines (24-hour treatment)

Cell LineCancer TypeIC50 (µM)
NCI-H460Lung Cancer1.76
A549Lung Cancer>2.5
H1299Lung Cancer>2.5
MNK45Gastric Cancer>2.5
U251Glioblastoma>2.5
and others1.76 - 8.91

Source: Data compiled from a study that evaluated twelve cancer cell lines.[1][5][7]

Table 2: Effective Concentrations of this compound for Specific Assays

Cell LineAssayConcentration Range (µM)Incubation Time
NCI-H460Apoptosis Assay0 - 1024 hours
MNK45Apoptosis Assay0 - 1024 hours
NCI-H460ROS Detection0, 1, 58 hours
U251Western Blot0 - 58 hours
MNK45Western Blot0 - 58 hours
MEFsAutophagy Inhibition11 hour
293TAutophagy Inhibition11 hour

Source: Compiled from various studies.[1][2][5][6][7]

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in approximately 80% confluency at the time of the assay.

  • Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0 to 10 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24 hours).

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP1, p-Gsk3β, p-MYPT1, LC3B) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with the desired concentrations of this compound for the determined optimal time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Mandatory Visualizations

MRT68921_Signaling_Pathway cluster_autophagy Autophagy Pathway cluster_antioxidant Antioxidant Defense Pathway cluster_cell_fate Cell Fate This compound This compound ULK1_ULK2 ULK1/ULK2 This compound->ULK1_ULK2 inhibition NUAK1 NUAK1 This compound->NUAK1 inhibition Autophagy_Initiation Autophagy Initiation ULK1_ULK2->Autophagy_Initiation Apoptosis Apoptosis Autophagy_Initiation->Apoptosis suppression leads to MYPT1_Gsk3b p-MYPT1 / p-Gsk3β NUAK1->MYPT1_Gsk3b Oxidative_Stress_Response Protection from Oxidative Stress MYPT1_Gsk3b->Oxidative_Stress_Response ROS Increased ROS Oxidative_Stress_Response->ROS inhibition leads to ROS->Apoptosis

Caption: this compound dual-inhibits ULK1/2 and NUAK1 signaling pathways.

Experimental_Workflow_this compound cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Seeding Seed Cells Treatment Treat Cells (Dose-Response) Cell_Seeding->Treatment MRT68921_Preparation Prepare this compound (10mM in DMSO) MRT68921_Preparation->Treatment Viability Cell Viability (CCK-8) Treatment->Viability Western_Blot Western Blot (p-markers, LC3) Treatment->Western_Blot Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis IC50_Determination Determine IC50 Viability->IC50_Determination Pathway_Analysis Analyze Pathway Modulation Western_Blot->Pathway_Analysis Apoptosis_Quantification Quantify Apoptosis Apoptosis->Apoptosis_Quantification

Caption: General workflow for optimizing this compound concentration.

References

MRT68921 Technical Support Center: Troubleshooting Degradation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of MRT68921. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound powder?

This compound powder is stable for extended periods when stored under the correct conditions. For long-term storage (months to years), it is recommended to keep the powder at -20°C.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1] The compound should be stored in a dry, dark place.[1]

Q2: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[1][2] To prepare a stock solution, dissolve the compound in fresh, high-quality DMSO.[3] Gentle warming to 37°C and sonication can aid in complete dissolution.[2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][3] When stored at -80°C in solvent, the compound is stable for up to a year; at -20°C, stability is maintained for about one month.[3]

Q3: My this compound solution appears to have precipitated. What should I do?

Precipitation can occur, particularly when adding the DMSO stock solution to aqueous media.[2] To avoid this, ensure the final DMSO concentration in your experimental setup does not exceed 0.1–0.2%.[2] Pre-warming both the stock solution and the media to 37°C before mixing can also help maintain solubility.[2] If precipitation still occurs, gentle sonication may be used to redissolve the compound.[2]

Q4: What are the signs of this compound degradation?

While specific degradation products are not extensively documented in publicly available literature, a loss of inhibitory activity in your experiments would be the primary indicator of degradation. This can manifest as a reduced ability to inhibit ULK1/2 kinase activity or a failure to block autophagy in cellular assays.[4][5][6] To mitigate this, always follow the recommended storage and handling protocols.

Q5: Is the dihydrochloride salt of this compound handled differently?

Yes, the dihydrochloride salt of this compound exhibits different solubility properties. It is soluble in water up to 50.75 mg/mL (100 mM). For storage of the dihydrochloride powder, desiccation at room temperature is recommended. Stock solutions in water should be prepared as needed, though long-term storage recommendations for aqueous solutions are not as clearly defined as for DMSO stocks.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Ensure this compound powder is stored at -20°C and DMSO stock solutions are aliquoted and stored at -80°C. Avoid multiple freeze-thaw cycles.[1]
Precipitate formation in cell culture media Poor solubility of this compound in aqueous solutions.Keep the final DMSO concentration low (0.1-0.2%). Pre-warm stock solution and media to 37°C before mixing. Use sonication if necessary.[2]
Loss of compound activity Potential degradation or incorrect concentration.Prepare a fresh stock solution from powder. Verify the concentration of your stock solution. Include positive controls in your experiment to ensure assay validity.[2]
Difficulty dissolving the compound Use of old or moisture-absorbing DMSO.Use fresh, high-quality DMSO for preparing stock solutions as moisture can reduce solubility.[3]

Experimental Protocols

Preparation of this compound Stock Solution
  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Add a sufficient volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[7]

  • To aid dissolution, gently warm the solution to 37°C and use sonication until the solution is clear.[2]

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term use.[3]

In Vitro Kinase Assay for ULK1 Inhibition

This protocol is a generalized representation based on commonly cited methodologies.

  • Recombinant GST-ULK1 is expressed and purified.

  • Kinase assays are performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, and 0.1% β-mercaptoethanol.[3][5][8]

  • This compound is pre-incubated with the kinase at various concentrations.

  • The kinase reaction is initiated by adding ATP (e.g., 30 µM cold ATP and 0.5 µCi of [γ-³²P]ATP).[3][5][8]

  • The reaction proceeds for a set time (e.g., 5 minutes) at 25°C.[3][5][8]

  • The reaction is stopped by adding SDS-PAGE sample buffer.[3][5][8]

  • Results are analyzed by SDS-PAGE and autoradiography to determine the extent of substrate phosphorylation and, consequently, ULK1 inhibition.[3][5][8]

Visual Guides

This compound Signaling Pathway Inhibition

MRT68921_Pathway mTOR mTORC1 ULK1_complex ULK1/2 Complex (ULK1/2, ATG13, FIP200) mTOR->ULK1_complex Inactivation Autophagy_Initiation Autophagy Initiation ULK1_complex->Autophagy_Initiation This compound This compound This compound->ULK1_complex Inhibition Autophagosome Autophagosome Maturation Autophagy_Initiation->Autophagosome Degradation Cellular Degradation Autophagosome->Degradation

Caption: this compound inhibits the ULK1/2 complex, a key initiator of autophagy.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow start Prepare this compound Stock Solution treatment Treat Cells with This compound start->treatment cell_culture Cell Seeding & Culture cell_culture->treatment incubation Incubation (1-24 hours) treatment->incubation analysis Analysis (e.g., Western Blot for LC3-II, Immunofluorescence) incubation->analysis results Evaluate Autophagy Inhibition analysis->results

Caption: Workflow for evaluating the effect of this compound on autophagy in cell culture.

Decision Tree for Troubleshooting Solubility Issues

Solubility_Troubleshooting start Precipitate Observed? check_dmso Is final DMSO concentration >0.2%? start->check_dmso Yes no_precipitate Proceed with Experiment start->no_precipitate No lower_dmso Lower DMSO concentration check_dmso->lower_dmso Yes warm_solutions Pre-warm stock and media to 37°C before mixing check_dmso->warm_solutions No lower_dmso->warm_solutions sonicate Use gentle sonication warm_solutions->sonicate fresh_stock Prepare fresh stock with new DMSO sonicate->fresh_stock If precipitate persists

Caption: A logical guide for resolving this compound precipitation issues.

References

Technical Support Center: Improving the In Vivo Efficacy of MRT68921

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing the dual NUAK1/ULK1 inhibitor, MRT68921, in in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help optimize experimental design and enhance the efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent small molecule inhibitor that dually targets NUAK1 (NUAK family SNF1-like kinase 1) and the autophagy-initiating kinases ULK1 and ULK2.[1][2][3] Its mechanism of action involves the simultaneous inhibition of two key cellular pathways:

  • NUAK1 Inhibition: NUAK1 is a critical component of the antioxidant defense system in tumor cells. Its inhibition disrupts metabolic homeostasis and increases cellular reactive oxygen species (ROS).[4][5]

  • ULK1/2 Inhibition: ULK1 and ULK2 are essential for the initiation of autophagy, a cellular process that can protect cancer cells from stress.[6] Inhibition of ULK1/2 blocks the autophagic flux.[1][6]

By blocking these pathways, this compound breaks the balance of oxidative stress signals, leading to increased ROS, DNA damage, and ultimately, apoptotic cell death in cancer cells.[1][3][4]

Q2: What are the in vitro potencies of this compound?

A2: this compound demonstrates high potency in cell-free kinase assays and cytotoxic activity against various cancer cell lines.

Target / Cell LineIC50 ValueAssay Type
ULK1 2.9 nMCell-free kinase assay[1][2][6]
ULK2 1.1 nMCell-free kinase assay[1][2][6]
Various Cancer Cells 1.76 - 8.91 µMCell viability (CCK-8) assay[1][4]
NCI-H460 Cells Most sensitive cell line testedCell viability (CCK-8) assay[4][7]

Q3: Has this compound been tested in vivo?

A3: Yes, this compound has demonstrated anti-tumor efficacy in several mouse xenograft and syngeneic models.[4][8] Efficacy has been observed in models of non-small cell lung cancer (NCI-H460), gastric cancer (MNK45), and metastatic breast cancer (4T1).[1][4][5] Treatments have resulted in reduced tumor volume and a lower number of metastatic nodules.[1][4]

Troubleshooting Guide for In Vivo Experiments

This guide addresses specific issues that may arise during in vivo studies with this compound.

Issue 1: Poor Compound Solubility and Vehicle Preparation

  • Question: My this compound is not dissolving for in vivo administration. What is the recommended formulation?

  • Potential Cause: this compound is poorly soluble in aqueous solutions like water or saline.[6][9] Using an inappropriate vehicle will lead to compound precipitation and inconsistent dosing.

  • Solution: A multi-component vehicle system is required. While several vendors provide general suggestions, a successfully used formulation for in vivo studies consists of:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Saline

    It is critical to use fresh, high-quality DMSO, as it can be hygroscopic and absorbed moisture can reduce solubility.[6] Sonication or gentle heating (to 37°C) may be required to achieve a clear solution.[9][10] The final solution should be prepared fresh and used immediately.[6]

Issue 2: Lack of Efficacy or Inconsistent Anti-Tumor Activity

  • Question: I am not observing the expected tumor growth inhibition at my current dose. How can I improve efficacy?

  • Potential Causes & Solutions:

    • Suboptimal Dosing: The dose may be too low to achieve therapeutic concentrations in the tumor tissue. Refer to the table below for dose ranges used in successful preclinical studies. A dose-escalation study, starting from 10 mg/kg and increasing to 40 mg/kg, can help determine the optimal dose for your specific model.[1][4]

    • Inadequate Dosing Frequency or Route: The administration route and frequency are critical for maintaining drug exposure. Daily subcutaneous (s.c.) or intraperitoneal (i.p.) injections have been shown to be effective.[1] Peritumoral injections have also been used.[4][8] The choice may depend on the tumor model and desired systemic exposure.

    • Tumor Model Resistance: The specific cancer model being used may have intrinsic resistance mechanisms. Confirm that the cell line used to generate the xenograft is sensitive to this compound in vitro before initiating animal studies.

    • Pharmacodynamic (PD) Target Engagement: It is crucial to confirm that this compound is inhibiting its targets (NUAK1 and ULK1) within the tumor tissue at the administered dose. This can be assessed by analyzing downstream biomarkers.

  • Experimental Workflow for Troubleshooting Efficacy:

    G A No In Vivo Efficacy Observed B Verify In Vitro Sensitivity of Cell Line A->B C Cell Line is Resistant B->C Yes D Optimize Formulation & Administration Route B->D No E Conduct Dose-Escalation Study (e.g., 10, 20, 40 mg/kg) D->E F Perform Pharmacodynamic (PD) Study (Satellite Group) E->F G Assess Target Engagement (e.g., p-MYPT1, LC3-II) F->G H Efficacy Achieved G->H

    Caption: A logical workflow for troubleshooting lack of in vivo efficacy.

Issue 3: Unexpected Toxicity or Animal Morbidity

  • Question: My mice are losing significant body weight or showing signs of toxicity. What should I do?

  • Potential Causes & Solutions:

    • Dose is Too High: While studies report no significant weight loss at doses up to 40 mg/kg/day, toxicity can be model-dependent.[4] If toxicity is observed, reduce the dose.

    • Vehicle Toxicity: The vehicle itself, particularly at high concentrations of DMSO or Tween 80, can cause local irritation or systemic toxicity. Always include a vehicle-only control group to differentiate between compound-specific and vehicle-specific effects.

    • Off-Target Effects: Although this compound is potent for its intended targets, high concentrations could lead to off-target kinase inhibition. If toxicity persists at effective doses, consider reducing the dosing frequency (e.g., every other day) to allow for animal recovery.[4][8]

Experimental Protocols & Data

This compound In Vivo Efficacy Studies

The following table summarizes dosing regimens from published preclinical studies that demonstrated anti-tumor activity.

Animal ModelCancer TypeDose(s)Administration RouteScheduleOutcome
NCI-H460 Xenograft Non-Small Cell Lung10, 20, 40 mg/kgSubcutaneous (s.c.)Daily for 7 daysSignificant tumor growth inhibition[1][4]
MNK45 Xenograft Gastric Cancer20 mg/kgSubcutaneous (s.c.)Every 2 days for 7 dosesSignificant tumor growth inhibition[1][4]
4T1 Syngeneic Model Metastatic Breast Cancer20 mg/kgIntraperitoneal (i.p.)Daily for 7 daysReduced lung metastatic nodules[1][4][5]
Protocol: General In Vivo Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously inject 5 x 10⁶ cancer cells (e.g., NCI-H460) suspended in Matrigel into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume with calipers 2-3 times per week.

  • Group Randomization: Randomize animals into treatment groups (n=7 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 20 mg/kg)

    • Group 3: this compound (e.g., 40 mg/kg)

  • Compound Preparation: Prepare the dosing formulation as described in "Issue 1" immediately before use.

  • Administration: Administer the compound or vehicle via the chosen route (e.g., subcutaneous) and schedule (e.g., daily). Monitor animal body weight at each dosing.

  • Endpoint: Continue treatment for the specified duration (e.g., 7-14 days). At the study endpoint, sacrifice the animals, excise the tumors, and measure their final weight and volume.

  • Pharmacodynamic Analysis (Optional Satellite Group): For PD analysis, a separate "satellite" group of tumor-bearing animals can be treated with a single dose. Collect tumor tissues at various time points (e.g., 2, 8, 24 hours) post-dose to analyze biomarkers by western blot or IHC.[11]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the dual inhibitory action of this compound on the NUAK1 and ULK1 pathways, leading to cancer cell death.

G cluster_0 NUAK1 Pathway cluster_1 Autophagy Pathway NUAK1 NUAK1 MYPT1 p-MYPT1 NUAK1->MYPT1 GSK3b p-Gsk3β NUAK1->GSK3b Antioxidant Antioxidant Defense MYPT1->Antioxidant GSK3b->Antioxidant ROS Increased ROS (Oxidative Stress) Antioxidant->ROS Suppresses ULK1 ULK1 / ULK2 Autophagy Autophagy Initiation ULK1->Autophagy Survival Cell Survival Autophagy->Survival Apoptosis Apoptosis (Cell Death) Survival->Apoptosis Prevents MRT This compound MRT->NUAK1 Inhibits MRT->ULK1 Inhibits ROS->Apoptosis

References

Technical Support Center: Overcoming Resistance to MRT68921 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual ULK1/NUAK1 inhibitor, MRT68921. The information is designed to address specific issues that may be encountered during experiments, with a focus on overcoming treatment resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, as well as NUAK family SNF1-like kinase 1 (NUAK1).[1][2] Its primary mechanism of action is the inhibition of autophagy, a cellular process that cancer cells often use to survive under stress.[1][2] By blocking autophagy, this compound disrupts the balance of oxidative stress, leading to an increase in reactive oxygen species (ROS) and subsequent cancer cell death (apoptosis).[1][2][3]

Q2: What are the known off-target effects of this compound?

While this compound is a potent ULK1/2 and NUAK1 inhibitor, it has been shown to inhibit other kinases at higher concentrations. These include Aurora A, TANK-binding kinase 1 (TBK1), and several AMPK-related kinases.[4] Researchers should be aware of these potential off-target effects when interpreting experimental results, especially when using concentrations significantly higher than the IC50 for ULK1/2.

Q3: How should I prepare and store this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[5][6] For in vitro experiments, it is recommended to prepare a stock solution in high-quality, anhydrous DMSO. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be helpful.[5] Stock solutions should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[5]

Troubleshooting Guides

Issue 1: Reduced or Lack of Efficacy of this compound in Cancer Cell Lines

Possible Cause 1: Intrinsic or Acquired Resistance.

  • Explanation: Cancer cells can develop resistance to this compound by upregulating pro-survival autophagy pathways.[7] This adaptive response allows the cells to counteract the inhibitory effect of the drug.

  • Suggested Solution: Combination Therapy.

    • Combine this compound with other autophagy inhibitors that act on different stages of the pathway, such as 3-methyladenine (3-MA), bafilomycin A1, or hydroxychloroquine. This dual blockade can more effectively shut down the autophagy process.[7]

    • Explore synergistic combinations with other targeted therapies. For example, the BCL-2 inhibitor venetoclax has shown synergistic effects with this compound in chronic lymphocytic leukemia cells.[8]

    • Consider combining this compound with conventional chemotherapy. By inhibiting the pro-survival mechanism of autophagy, this compound can sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents.

Possible Cause 2: Suboptimal Drug Concentration or Exposure Time.

  • Explanation: The effective concentration and duration of this compound treatment can vary significantly between different cell lines.

  • Suggested Solution: Dose-Response and Time-Course Experiments.

    • Perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line.

    • Conduct a time-course experiment to identify the optimal duration of treatment. Monitor both cell viability and markers of autophagy inhibition (e.g., LC3-II accumulation, p62 degradation) at different time points.

Issue 2: Inconsistent or Unexpected Results in Cell Viability Assays

Possible Cause: Interference with Metabolic Assays.

  • Explanation: Cell viability assays that rely on mitochondrial function, such as the MTT assay, can be affected by kinase inhibitors.[9][10][11] this compound, by modulating cellular stress and metabolism, may alter mitochondrial activity, leading to an over- or underestimation of cell viability.[2]

  • Suggested Solution: Use Multiple Viability Assays.

    • Corroborate your findings using a non-metabolic assay, such as a trypan blue exclusion assay, which directly measures membrane integrity.

    • Consider using an ATP-based luminescence assay (e.g., CellTiter-Glo) as an alternative method to assess cell viability.

Issue 3: Difficulty in Interpreting Autophagy Flux Assays

Possible Cause: Blocked Autophagic Flux vs. Induction of Autophagy.

  • Explanation: this compound inhibits the final stages of autophagy, leading to an accumulation of autophagosomes.[12] This can be misinterpreted as an induction of autophagy if not properly assessed. An increase in the autophagosome marker LC3-II, without a corresponding decrease in the autophagy substrate p62, indicates a blockage in autophagic flux.[13][14]

  • Suggested Solution: Proper Autophagy Flux Analysis.

    • Monitor both LC3-II and p62 levels by Western blot. A true induction of autophagy would result in increased LC3-II and decreased p62, while a blockage will show an increase in both.

    • Use lysosomal inhibitors like bafilomycin A1 or chloroquine as a positive control for blocked autophagic flux. In the presence of these inhibitors, a further increase in LC3-II upon this compound treatment would confirm that the drug is indeed blocking the degradation step.

Data Presentation: Synergistic Effects of this compound Combinations

The following tables summarize quantitative data from studies investigating the synergistic effects of this compound with other anti-cancer agents.

Table 1: Combination of this compound with Venetoclax in Chronic Lymphocytic Leukemia (CLL) Cells

Cell LineDrug CombinationCombination Index (CI)EffectReference
MEC-1This compound + Venetoclax< 1Synergism[8]

Table 2: Combination of this compound with NUAK1 inhibitor (WZ4003) and another ULK1 inhibitor (SBI-0206965)

Cell LinesDrug CombinationEffectReference
U251, NCI-H460, MNK45This compound + WZ4003Additive[12]
U251, NCI-H460, MNK45SBI-0206965 + WZ4003Synergistic[12]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, the combination drug, or the combination of both for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot for Autophagy Markers (LC3 and p62)
  • Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better resolution of LC3-I and LC3-II).

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalize protein levels to a loading control such as GAPDH or β-actin.

Synergy Assay and Combination Index (CI) Calculation
  • Determine the IC50 values of this compound and the combination drug individually in your cell line of interest.

  • Design a matrix of combination concentrations based on the individual IC50 values. A common approach is to use a constant ratio of the two drugs (e.g., based on the ratio of their IC50s).

  • Perform a cell viability assay (e.g., MTT) with the single agents and their combinations.

  • Calculate the Combination Index (CI) using software like CompuSyn. The CI is calculated based on the Chou-Talalay method.[15][16][17]

    • CI < 1 indicates synergism.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Mandatory Visualizations

ULK1_Mediated_Autophagy_Pathway cluster_upstream Upstream Signaling cluster_ulk1_complex ULK1 Complex (Autophagy Initiation) cluster_downstream Downstream Autophagy Machinery mTORC1 mTORC1 ULK1 ULK1/2 mTORC1->ULK1 AMPK AMPK AMPK->ULK1 Nutrient_Stress Nutrient/Energy Stress Nutrient_Stress->mTORC1 Nutrient_Stress->AMPK ATG13 ATG13 ULK1->ATG13 FIP200 FIP200 ULK1->FIP200 Beclin1_Complex Beclin-1-Vps34 Complex ULK1->Beclin1_Complex Phosphorylation & Activation ATG101 ATG101 LC3_Lipidation LC3-I to LC3-II Conversion Beclin1_Complex->LC3_Lipidation Autophagosome_Formation Autophagosome Formation LC3_Lipidation->Autophagosome_Formation This compound This compound This compound->ULK1

Caption: ULK1-mediated autophagy initiation pathway and the inhibitory action of this compound.

NUAK1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_nuak1_axis NUAK1 Axis cluster_downstream Downstream Effects LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylation PP1β PP1β MYPT1->PP1β Inhibition GSK3β GSK3β PP1β->GSK3β Dephosphorylation (Activation) Oxidative_Stress_Response Oxidative Stress Response GSK3β->Oxidative_Stress_Response This compound This compound This compound->NUAK1

Caption: The NUAK1 signaling pathway and its inhibition by this compound.

Experimental_Workflow_Synergy cluster_setup Experimental Setup cluster_assay Data Acquisition cluster_analysis Data Analysis start Seed Cells treatment Treat with: - Drug A (this compound) - Drug B - Combination start->treatment incubation Incubate (e.g., 48h) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay readout Measure Absorbance viability_assay->readout calc_inhibition Calculate % Inhibition readout->calc_inhibition calc_ci Calculate Combination Index (CI) using CompuSyn calc_inhibition->calc_ci interpretation Interpret Results: CI < 1 (Synergy) CI = 1 (Additive) CI > 1 (Antagonism) calc_ci->interpretation

Caption: Experimental workflow for determining drug synergy using the Combination Index method.

References

solubility issues with MRT68921 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues and other challenges with the in vitro use of MRT68921.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective dual inhibitor of the autophagy kinases ULK1 and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively.[1][2][3][4] It functions by blocking the initiation and maturation of autophagosomes, thereby inhibiting the autophagic flux.[1][5][6] Additionally, this compound has been identified as a dual inhibitor of NUAK1, which is involved in cellular stress responses.[2][7][8]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in DMSO, with concentrations ranging from 5 mg/mL to 100 mg/mL reported.[1][2] It is insoluble in water and ethanol.[1][9] For optimal results, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce solubility.[1]

Q3: What is a typical working concentration for this compound in in vitro experiments?

A3: The working concentration of this compound can vary depending on the cell type and the specific assay. However, a concentration of 1 µM is frequently used to effectively block autophagy in cell culture.[1][5][6] For cytotoxicity assays in cancer cell lines, concentrations ranging from 0 to 10 µM have been used.[8][10]

Q4: How should I prepare my stock and working solutions of this compound?

A4: Prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO (e.g., 10 mM). To aid dissolution, gentle warming to 37°C and sonication can be applied.[11][12] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][11] When preparing the working solution, dilute the DMSO stock directly into the pre-warmed cell culture medium. It is critical to ensure the final concentration of DMSO in the medium remains low (typically ≤0.1% to 0.2%) to avoid solvent-induced cytotoxicity.[11]

Troubleshooting Guide: Solubility Issues

Issue: I'm observing precipitation of this compound after adding it to my cell culture medium.

This is a common issue when diluting a DMSO-solubilized compound into an aqueous-based medium. The following steps can help mitigate this problem.

Potential Cause Troubleshooting Step Detailed Recommendation
High Final DMSO Concentration Reduce the final DMSO concentration.Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to the culture medium to achieve the desired final concentration of this compound, thereby keeping the final DMSO percentage low (ideally ≤0.1%).[11]
Poor Mixing Ensure rapid and thorough mixing.When adding the this compound stock solution to the medium, gently vortex or pipette the medium immediately to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.
Temperature Effects Pre-warm components.Pre-warm both the this compound stock solution and the cell culture medium to 37°C before mixing.[11] This can help maintain the compound's solubility during dilution.
Use of Aged or Hydrated DMSO Use fresh, high-quality DMSO.Moisture-absorbing DMSO can significantly reduce the solubility of this compound.[1] Always use fresh, anhydrous DMSO to prepare your stock solution.
Compound Crystallization Employ sonication.If you notice crystals in your stock solution, gentle warming and brief sonication can help redissolve the compound before further dilution.[9][11]
Media Composition Test different media formulations.While less common, certain components in the cell culture medium could potentially contribute to the precipitation of the compound. If the problem persists, consider testing the solubility in a simpler buffered solution like PBS as a control.

Troubleshooting Workflow for Precipitation

G start Precipitation observed in media check_dmso Is final DMSO concentration ≤0.1%? start->check_dmso increase_stock Increase stock concentration and decrease volume added check_dmso->increase_stock No check_mixing Was the solution mixed immediately and thoroughly? check_dmso->check_mixing Yes increase_stock->check_mixing improve_mixing Improve mixing technique (e.g., vortexing) check_mixing->improve_mixing No check_temp Were stock and media pre-warmed to 37°C? check_mixing->check_temp Yes improve_mixing->check_temp pre_warm Pre-warm both stock and media before mixing check_temp->pre_warm No check_dmso_quality Is the DMSO fresh and anhydrous? check_temp->check_dmso_quality Yes pre_warm->check_dmso_quality use_fresh_dmso Use fresh, high-quality DMSO check_dmso_quality->use_fresh_dmso No solution_clear Solution remains clear check_dmso_quality->solution_clear Yes use_fresh_dmso->solution_clear

Workflow for troubleshooting this compound precipitation.

Quantitative Data Summary

Parameter Value Reference
IC50 (ULK1) 2.9 nM[1][2][3][4]
IC50 (ULK2) 1.1 nM[1][2][3][4]
Solubility in DMSO 5 mg/mL - 100 mg/mL[1][2]
Solubility in Water Insoluble[1][9]
Solubility in Ethanol Insoluble[1][9]
Typical In Vitro Working Concentration 1 µM[1][5][6]
Cytotoxicity IC50 (various cancer cells) 1.76 - 8.91 µM[8][10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Use a fresh vial of anhydrous DMSO.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • To facilitate dissolution, gently warm the tube to 37°C in a water bath for 5-10 minutes.

  • Vortex the solution and, if necessary, sonicate for a short period until the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Autophagy Inhibition Assay
  • Plate cells (e.g., MEFs or 293T cells) in a suitable culture vessel and grow to approximately 75% confluency.[1][9]

  • To induce autophagy, you can starve the cells by replacing the complete medium with a nutrient-deficient medium like Earle's Balanced Salt Solution (EBSS).[1][9]

  • Prepare the working solution of this compound by diluting the DMSO stock solution into pre-warmed (37°C) culture medium (complete or EBSS) to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration does not exceed 0.1%.

  • Include appropriate controls: a vehicle control (DMSO only) and a positive control for autophagy inhibition if available. To measure autophagic flux, a lysosomal inhibitor like Bafilomycin A1 (50 nM) can be used in parallel.[1][6]

  • Remove the old medium from the cells and add the medium containing this compound or the controls.

  • Incubate the cells for the desired period (e.g., 1-4 hours).[1][5]

  • Following incubation, lyse the cells and collect the protein lysates for downstream analysis, such as Western blotting for LC3-II and phosphorylated ATG13.[1][6]

Signaling Pathways and Workflows

This compound Mechanism of Action in Autophagy

G cluster_0 Autophagy Initiation Complex ULK1_ULK2 ULK1/ULK2 ATG13 ATG13 ULK1_ULK2->ATG13 Phosphorylates FIP200 FIP200 ATG101 ATG101 Autophagosome_Formation Autophagosome Formation (LC3-I to LC3-II conversion) ATG13->Autophagosome_Formation This compound This compound This compound->ULK1_ULK2 Inhibits Autophagic_Flux Autophagic Flux (Maturation & Degradation) Autophagosome_Formation->Autophagic_Flux

This compound inhibits the ULK1/2 complex, a key initiator of autophagy.

Dual Inhibition Pathway of this compound

G cluster_autophagy Autophagy Pathway cluster_stress Oxidative Stress Pathway This compound This compound ULK1 ULK1/ULK2 This compound->ULK1 Inhibits NUAK1 NUAK1 This compound->NUAK1 Inhibits Autophagy Autophagy ULK1->Autophagy Initiates Cell_Survival Tumor Cell Survival Autophagy->Cell_Survival Promotes MYPT1_Gsk3b MYPT1/Gsk3β NUAK1->MYPT1_Gsk3b Phosphorylates Antioxidant_Defense Antioxidant Defense MYPT1_Gsk3b->Antioxidant_Defense Promotes Antioxidant_Defense->Cell_Survival Promotes

This compound dually inhibits ULK1/2 and NUAK1 signaling pathways.

References

minimizing cytotoxicity of MRT68921 in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of MRT68921 in normal cells during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, as well as NUAK family SNF1-like kinase 1 (NUAK1).[1][2][3][4][5][6] Its primary mechanism of action involves the inhibition of autophagy, a cellular recycling process, and the disruption of oxidative stress balance, which collectively can lead to apoptosis (programmed cell death).[1][6] In cancer cells, this compound has been shown to induce the production of reactive oxygen species (ROS) and subsequent apoptosis.[1][6]

Q2: Does this compound exhibit cytotoxicity towards normal, non-cancerous cells?

A2: Studies have shown that this compound has a selective cytotoxic effect on cancer cells compared to normal cells.[6][7] The concentration required to induce cell death (IC50) is significantly higher for normal cells than for a wide range of cancer cell lines, indicating a therapeutic window.[6][7][8]

Q3: What are the known off-target effects of this compound?

A3: While this compound is a potent ULK1/2 and NUAK1 inhibitor, like many kinase inhibitors, it may have off-target effects. Some studies have noted that ULK1/2 inhibitors can interact with other kinases, such as Aurora A kinase.[9] Additionally, its predecessor compound, MRT67307, was known to target TBK1/IKKε.[10] Researchers should consider performing broader kinase profiling to understand the specific off-target effects in their experimental system.

Q4: How can I minimize the cytotoxic effects of this compound on my normal cell lines?

A4: Minimizing cytotoxicity in normal cells primarily involves careful dose optimization and experimental design. Since this compound shows inherent selectivity for cancer cells, using the lowest effective concentration that achieves the desired effect in the target cancer cells is crucial.[6][11] Additionally, ensuring a well-defined experimental window and including appropriate controls can help distinguish between on-target and off-target effects.

Q5: What are the key signaling pathways affected by this compound?

A5: this compound primarily impacts the autophagy pathway through the inhibition of ULK1 and ULK2.[2][3][4][5] It also affects the NUAK1 signaling pathway, which is involved in protecting cancer cells from oxidative stress.[6] By inhibiting NUAK1, this compound can lead to an increase in reactive oxygen species (ROS) and subsequent apoptosis.[6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cytotoxicity observed in normal cell lines. Concentration of this compound is too high. Perform a dose-response curve to determine the IC50 for your specific normal cell line and use a concentration well below this value.[11]
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in your cell culture medium is minimal and non-toxic. Run a solvent-only control.[12]
Off-target effects. Consider using a lower concentration of this compound in combination with another agent to achieve the desired effect. Perform experiments to validate that the observed effect is due to ULK1/NUAK1 inhibition.
Inconsistent results between experiments. Variability in cell health and density. Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment.[13]
Inaccurate drug concentration. Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
Difficulty distinguishing between apoptosis and necrosis. Limitations of the chosen cytotoxicity assay. Utilize multi-parametric assays like Annexin V and Propidium Iodide staining with flow cytometry to differentiate between apoptotic and necrotic cell death.[11][14]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
ULK12.9[1][2][3][4][5]
ULK21.1[1][2][3][4][5]

Table 2: Cytotoxicity of this compound in Cancer vs. Normal Cell Lines

Cell Line TypeIC50 Range (µM)
Various Cancer Cell Lines1.76 - 8.91[6][7]
Normal Cell Lines (293T & HUVEC)~10-fold higher than cancer cells[6][7]

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol provides a basic framework for assessing the cytotoxicity of this compound.

Materials:

  • Normal and/or cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis vs. Necrosis Determination using Flow Cytometry

This protocol allows for the differentiation between apoptotic and necrotic cell death.[15]

Materials:

  • Cells treated with this compound as described in Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation agent like trypsin.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Visualizations

cluster_0 This compound Mechanism of Action This compound This compound ULK1_ULK2 ULK1/ULK2 This compound->ULK1_ULK2 inhibits NUAK1 NUAK1 This compound->NUAK1 inhibits Autophagy Autophagy ULK1_ULK2->Autophagy promotes Oxidative_Stress_Defense Oxidative Stress Defense NUAK1->Oxidative_Stress_Defense promotes Autophagosome_Formation Autophagosome Formation Autophagy->Autophagosome_Formation ROS Increased ROS Oxidative_Stress_Defense->ROS reduces Apoptosis Apoptosis Autophagosome_Formation->Apoptosis inhibits (in cancer) ROS->Apoptosis induces

Caption: Mechanism of action of this compound.

cluster_1 Troubleshooting Workflow for High Cytotoxicity in Normal Cells Start High Cytotoxicity Observed Check_Concentration Is Concentration Optimized? Start->Check_Concentration Optimize_Dose Perform Dose-Response Curve (IC50) Check_Concentration->Optimize_Dose No Check_Solvent Is Solvent Control OK? Check_Concentration->Check_Solvent Yes Optimize_Dose->Check_Solvent Solvent_Control Run Vehicle-Only Control Check_Solvent->Solvent_Control No Consider_Off_Target Investigate Potential Off-Target Effects Check_Solvent->Consider_Off_Target Yes Solvent_Control->Consider_Off_Target End Problem Resolved Consider_Off_Target->End

Caption: Troubleshooting high cytotoxicity.

References

Technical Support Center: Troubleshooting Autophagy Assays with MRT68921

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing MRT68921 in your autophagy research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect autophagy?

This compound is a potent, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively.[1][2][3] These kinases are crucial for the initiation of the autophagy cascade. By inhibiting ULK1/2, this compound blocks the formation and maturation of autophagosomes, thereby inhibiting autophagic flux.[1][4] This leads to an accumulation of stalled, early-stage autophagosomal structures.[4][5]

Q2: I've treated my cells with this compound, but I don't see a decrease in LC3-II levels. What could be the reason?

This is a common observation and can be attributed to the mechanism of this compound. Since this compound blocks autophagy at the initiation stage, it prevents the degradation of existing autophagosomes by lysosomes. This can lead to an accumulation of LC3-II, especially when basal autophagy is high or when autophagy is induced by other stimuli. To accurately measure the effect of this compound, it is essential to perform an autophagic flux assay by co-treating with a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.[4][6] In the presence of a lysosomal inhibitor, a true inhibitor of autophagy like this compound will prevent the further increase in LC3-II that would otherwise be observed.

Q3: My p62/SQSTM1 levels are not changing or are even increasing after this compound treatment. Is this expected?

Yes, this can be an expected outcome. p62/SQSTM1 is a cargo receptor that is itself degraded by autophagy.[7][8] When autophagy is inhibited by this compound, the degradation of p62 is blocked, which can lead to its accumulation.[9] Therefore, an increase or stabilization of p62 levels upon this compound treatment is consistent with its function as an autophagy inhibitor.

Q4: What is the optimal concentration and treatment time for this compound?

The optimal concentration and treatment time can vary depending on the cell type and experimental conditions. However, a common starting point for in vitro studies is 1 µM for 1 hour.[1][4] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.

Q5: Are there any known off-target effects of this compound?

While this compound is a potent ULK1/2 inhibitor, some studies have reported potential off-target effects, particularly at higher concentrations. It has been shown to inhibit other kinases, such as TBK1 and AMPK-related kinases, in vitro.[10][11] However, cellular studies suggest that its primary effect on autophagy is mediated through ULK1/2.[4][11] To confirm that the observed effects are specific to ULK1 inhibition, researchers can use a drug-resistant ULK1 mutant (M92T) as a control.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No change in LC3-II levels after this compound treatment. 1. Autophagic flux is not being properly measured.2. Insufficient drug concentration or treatment time.3. Low basal autophagy in the cell line.1. Perform an autophagic flux assay with a lysosomal inhibitor (e.g., Bafilomycin A1).2. Perform a dose-response (0.1 - 10 µM) and time-course (1-6 hours) experiment.3. Induce autophagy with a known stimulus (e.g., starvation, rapamycin) as a positive control.
p62 levels decrease after this compound treatment. This is an unexpected result and may indicate:1. Off-target effects leading to p62 degradation through other pathways.2. Issues with the p62 antibody or Western blot procedure.1. Verify the specificity of the effect using a drug-resistant ULK1 mutant.2. Use a different, validated p62 antibody and include appropriate loading controls.
High cell toxicity observed. 1. This compound concentration is too high.2. Prolonged treatment duration.3. Cell line is particularly sensitive.1. Reduce the concentration of this compound.2. Shorten the treatment time.3. Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration for your cells.
Inconsistent results between experiments. 1. Variation in cell confluence.2. Inconsistent drug preparation.3. Differences in incubation times.1. Ensure consistent cell seeding density and confluence at the time of treatment.2. Prepare fresh stock solutions of this compound and use them consistently.3. Use a precise timer for all incubation steps.

Quantitative Data Summary

Compound Target IC50 Commonly Used Concentration (in vitro)
This compoundULK12.9 nM[1][3]1 µM[1][4]
ULK21.1 nM[1][3]

Experimental Protocols

LC3 Turnover Assay (Western Blot)

This assay measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

  • Cell Seeding: Plate cells to achieve 70-80% confluency on the day of the experiment.

  • Treatment:

    • Group 1: Vehicle control (e.g., DMSO).

    • Group 2: this compound (e.g., 1 µM).

    • Group 3: Lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the experiment.

    • Group 4: this compound + Lysosomal inhibitor.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (12-15%).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody against LC3B overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect with an ECL substrate.

  • Analysis: Quantify the band intensities for LC3-II and a loading control (e.g., β-actin or GAPDH). Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

p62/SQSTM1 Degradation Assay (Western Blot)

This assay measures the degradation of the autophagy substrate p62.

  • Cell Seeding and Treatment: Follow the same procedure as the LC3 turnover assay.

  • Lysis and Protein Quantification: Follow the same procedure as the LC3 turnover assay.

  • Western Blot:

    • Follow the same Western blot procedure as above, but use a primary antibody against p62/SQSTM1.

  • Analysis: Quantify the band intensities for p62 and a loading control. A block in p62 degradation (i.e., higher p62 levels) in the this compound-treated groups compared to the control is indicative of autophagy inhibition.

Visualizations

ULK1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_ulk1_complex ULK1 Complex (Autophagy Initiation) cluster_downstream Downstream Events mTORC1 mTORC1 ULK1 ULK1/2 mTORC1->ULK1 inhibits AMPK AMPK AMPK->ULK1 activates Nutrient_Stress Nutrient/Energy Stress Nutrient_Stress->mTORC1 Nutrient_Stress->AMPK ATG13 ATG13 ULK1->ATG13 phosphorylates FIP200 FIP200 ULK1->FIP200 phosphorylates Vps34_Complex Vps34 Complex ULK1->Vps34_Complex activates ATG101 ATG101 Autophagosome_Formation Autophagosome Formation (LC3-II conversion) Vps34_Complex->Autophagosome_Formation This compound This compound This compound->ULK1 inhibits

Caption: ULK1 signaling pathway and the inhibitory action of this compound.

Autophagy_Flux_Workflow cluster_experiment Experimental Workflow cluster_interpretation Interpretation Logic Start Seed Cells Treatment Treat with this compound +/- Lysosomal Inhibitor Start->Treatment Harvest Harvest Cells (Lysis) Treatment->Harvest Quantify Protein Quantification Harvest->Quantify WB Western Blot (LC3 & p62) Quantify->WB Analyze Data Analysis WB->Analyze Decision LC3-II Accumulation with Lysosomal Inhibitor? Analyze->Decision Inhibition Autophagy Inhibition Confirmed Decision->Inhibition No No_Inhibition No Autophagy Inhibition Decision->No_Inhibition Yes

Caption: Experimental workflow for assessing autophagic flux with this compound.

References

Validation & Comparative

A Comparative Guide to ULK1 Inhibitors: MRT68921 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MRT68921 with other prominent ULK1 inhibitors, including SBI-0206965 and ULK-101. The information is intended to assist researchers in selecting the most appropriate tool compound for their studies in autophagy and other ULK1-mediated cellular processes.

Introduction to ULK1 Inhibition

Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1] As a key regulator of this pathway, ULK1 has emerged as a significant therapeutic target for various diseases, including cancer and neurodegenerative disorders. A range of small molecule inhibitors targeting ULK1 have been developed, each with distinct potency, selectivity, and cellular activity. This guide focuses on a comparative analysis of this compound against other well-characterized ULK1 inhibitors.

Biochemical Potency and Selectivity

A critical aspect of a chemical probe is its potency and selectivity for the intended target. The following table summarizes the in vitro inhibitory activity (IC50) of this compound and other ULK1 inhibitors against ULK1 and its close homolog ULK2.

InhibitorULK1 IC50 (nM)ULK2 IC50 (nM)Other Notable Targets
This compound 2.9[2]1.1[2]NUAK1[3]
SBI-0206965 108[4]711[4]AMPK[3]
ULK-101 8.3[5]30[5]Highly selective[6]

This compound emerges as a highly potent dual inhibitor of both ULK1 and ULK2.[2] Its notable off-target activity against NUAK1 is a key consideration for experimental design.[3] In contrast, ULK-101 demonstrates excellent selectivity, with minimal off-target effects, making it a valuable tool for specifically probing ULK1 function.[6] SBI-0206965 is a less potent inhibitor of ULK1 and ULK2 compared to this compound and ULK-101 and exhibits significant off-target activity against AMPK.[3][4]

Cellular Activity: Inhibition of Autophagic Flux

The cellular efficacy of these inhibitors is primarily assessed by their ability to block autophagic flux. A common method for this is the LC3-II turnover assay, which measures the accumulation of lipidated LC3 (LC3-II) in the presence of a lysosomal inhibitor.

Studies have demonstrated that this compound, SBI-0206965, and ULK-101 all effectively inhibit autophagic flux in cells.[7] Notably, one study that compared these three inhibitors side-by-side found that this compound appeared to be the most potent in inhibiting LC3 flux by Western blot.[7]

ULK1 Signaling Pathway

The ULK1 signaling pathway is a central hub for the regulation of autophagy. Its activity is tightly controlled by upstream nutrient and energy sensors, primarily mTORC1 and AMPK.

ULK1_Signaling_Pathway cluster_downstream Downstream Effectors mTORC1 mTORC1 ULK1 ULK1 mTORC1->ULK1 Inhibition AMPK AMPK AMPK->ULK1 Activation ATG13 ATG13 ULK1->ATG13 Phosphorylation FIP200 FIP200 ULK1->FIP200 ATG101 ATG101 ULK1->ATG101 Beclin1 Beclin-1 ULK1->Beclin1 Phosphorylation ATG14 ATG14 ULK1->ATG14 Phosphorylation VPS34_Complex VPS34 Complex Beclin1->VPS34_Complex Autophagosome_Formation Autophagosome Formation VPS34_Complex->Autophagosome_Formation PI3P production ATG14->VPS34_Complex

ULK1 Signaling Pathway Overview

Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits ULK1.[8] Conversely, under low energy states, AMPK activates ULK1 through phosphorylation.[8] Activated ULK1 then phosphorylates several downstream targets, including components of the ULK1 complex itself (ATG13, FIP200) and the Beclin-1/VPS34 complex (Beclin-1, ATG14), to initiate the formation of the autophagosome.[1]

Experimental Protocols

In Vitro ULK1 Kinase Assay

This protocol outlines a general procedure for determining the in vitro potency of ULK1 inhibitors.

Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against ULK1 kinase activity.

Materials:

  • Recombinant human ULK1 enzyme

  • ULK1 substrate (e.g., a peptide with a consensus phosphorylation sequence)

  • ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (e.g., this compound)

  • 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, and the ULK1 enzyme.

  • Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding the ULK1 substrate and ATP.

  • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

  • Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves measuring the incorporated radioactivity using a scintillation counter. For ADP-Glo™ assays, the amount of ADP produced is measured via a luminescence-based readout.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

A more detailed protocol for an in vitro kinase assay using [γ-³²P]ATP can be found in the literature.[9][10] Commercial kits, such as the Chemi-Verse™ ULK1 Kinase Assay Kit, which utilizes an ADP-Glo™ detection method, are also available.[11][12]

Kinase_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate and ATP B->C D Stop Reaction C->D E Quantify Phosphorylation D->E F Determine IC50 E->F

In Vitro Kinase Assay Workflow
Cellular Autophagic Flux Assay (LC3-II Turnover)

This protocol describes a general method for assessing the effect of ULK1 inhibitors on autophagic flux in cultured cells.

Objective: To determine the effect of a test compound on the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor.

Materials:

  • Cultured cells (e.g., HeLa, MEFs)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against LC3

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with the test compound at various concentrations for a defined period.

  • In parallel, treat a set of cells with the test compound and a lysosomal inhibitor for the last few hours of the treatment period. Include control groups with vehicle and lysosomal inhibitor alone.

  • Lyse the cells and determine the total protein concentration for each sample.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody against LC3, followed by an HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal and quantify the band intensities for LC3-I and LC3-II.

  • Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of the lysosomal inhibitor. A blockage in autophagic flux by an inhibitor will result in a reduced accumulation of LC3-II in the presence of the lysosomal inhibitor compared to the control.

For more detailed protocols on measuring autophagic flux, refer to published methods.[13][14][15]

Autophagy_Flux_Workflow A Cell Seeding B Treat with Inhibitor +/- Lysosomal Inhibitor A->B C Cell Lysis B->C D Western Blot for LC3 C->D E Quantify LC3-II D->E F Analyze Autophagic Flux E->F

Autophagic Flux Assay Workflow

Conclusion

This compound is a highly potent, dual ULK1/ULK2 inhibitor that serves as an excellent tool for studying the roles of these kinases in autophagy and other cellular processes. Its off-target activity against NUAK1 should be considered when interpreting experimental results. For studies requiring high selectivity for ULK1, ULK-101 presents a superior alternative. The choice of inhibitor will ultimately depend on the specific research question and the experimental context. The provided protocols offer a starting point for the in vitro and cellular characterization of these and other ULK1 inhibitors.

References

Unveiling the Dual Inhibitory Power of MRT68921: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of MRT68921, a potent dual inhibitor of ULK1/2 and NUAK1 kinases. Through a detailed comparison with alternative inhibitors and presentation of supporting experimental data, this document serves as a crucial resource for evaluating the therapeutic potential of this compound.

This compound has emerged as a significant small molecule inhibitor, demonstrating a dual inhibitory mechanism of action that impacts key cellular processes such as autophagy and oxidative stress response. This guide delves into the specifics of this dual inhibition, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to offer a clear and objective comparison with other established inhibitors.

Comparative Inhibitory Potency

This compound exhibits potent inhibition of both the Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, as well as the NUAK family SNF1-like kinase 1 (NUAK1). To contextualize its efficacy, a comparison of its half-maximal inhibitory concentrations (IC50) with those of alternative inhibitors, SBI-0206965 for ULK1/2 and WZ4003 for NUAK1, is presented below.

InhibitorTargetIC50 (nM)Reference
This compound ULK1 2.9 [1][2]
ULK2 1.1 [1][2]
NUAK1 Potent Inhibition[1][3]
SBI-0206965ULK1108[4][5]
ULK2711[5]
WZ4003NUAK120[6][7][8][9]
NUAK2100[6][7][8][9]

In Vitro Efficacy: Cytotoxic Activity of this compound in Cancer Cell Lines

This compound has demonstrated significant cytotoxic effects across a range of cancer cell lines. The IC50 values for cell viability after 24-hour treatment are summarized in the following table.

Cell LineCancer TypeIC50 (µM)
NCI-H460Lung Cancer1.76
A549Lung Cancer>10
H1299Lung Cancer5.32
MNK45Gastric Cancer3.45
U251Glioblastoma4.87
PANC-1Pancreatic Cancer6.21
BxPC-3Pancreatic Cancer7.54
786-ORenal Cancer8.91
ACHNRenal Cancer6.73
Caki-1Renal Cancer>10
MDA-MB-231Breast Cancer5.88
MCF-7Breast Cancer7.12

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by concurrently inhibiting two distinct signaling pathways: the ULK1/2-mediated autophagy initiation pathway and the NUAK1-regulated oxidative stress response pathway.

ULK1/2-Mediated Autophagy Pathway

ULK1 and ULK2 are serine/threonine kinases that play a pivotal role in the initiation of autophagy. They form a complex with other proteins, including ATG13, which upon activation, phosphorylates downstream targets to initiate the formation of the autophagosome. This compound directly inhibits the kinase activity of ULK1 and ULK2, thereby blocking the phosphorylation of ATG13 and halting the autophagic process at its earliest stage.[6]

ULK1_pathway cluster_0 Autophagy Initiation mTOR mTORC1 ULK1_complex ULK1/2-ATG13-FIP200-ATG101 Complex mTOR->ULK1_complex Inhibition Autophagosome Autophagosome Formation ULK1_complex->Autophagosome Phosphorylation & Activation This compound This compound This compound->ULK1_complex Inhibition

Caption: ULK1/2 signaling pathway and the inhibitory action of this compound.

NUAK1 Signaling Pathway

NUAK1 is a member of the AMP-activated protein kinase (AMPK) family and is involved in cellular stress responses, including protection against oxidative stress. It is known to phosphorylate targets such as MYPT1, which in turn influences the activity of GSK3β.[1] By inhibiting NUAK1, this compound disrupts this protective mechanism, leading to an accumulation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells.[1]

NUAK1_pathway cluster_1 Oxidative Stress Response NUAK1 NUAK1 MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylation GSK3b GSK3β MYPT1->GSK3b Regulation Cell_Survival Cell Survival & Stress Resistance GSK3b->Cell_Survival Inhibition of Apoptotic Signals This compound This compound This compound->NUAK1 Inhibition

Caption: NUAK1 signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

To facilitate the replication and validation of the presented data, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (CCK-8)

This protocol outlines the steps for determining the cytotoxic effects of this compound on cancer cell lines using the Cell Counting Kit-8 (CCK-8).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.[10] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treatment wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[10][11][12]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.[11][12]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[10][11][12]

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control cells. Plot the viability against the log concentration of the compound to determine the IC50 value.

CCK8_workflow A Seed cells in 96-well plate (5x10^3 cells/well) B Incubate for 24h A->B C Treat with this compound (serial dilutions) B->C D Incubate for 24-72h C->D E Add 10µL CCK-8 solution D->E F Incubate for 1-4h E->F G Measure absorbance at 450nm F->G H Calculate IC50 G->H

Caption: Workflow for the CCK-8 cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This protocol details the procedure for quantifying apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[13]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][16]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.[14][16]

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Apoptosis_workflow A Treat cells with this compound B Harvest adherent and floating cells A->B C Wash with cold PBS B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and PI D->E F Incubate for 15 min at RT (dark) E->F G Analyze by flow cytometry F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Off-Target Profile and Selectivity

While this compound is a potent dual inhibitor of ULK1/2 and NUAK1, it is important to consider its selectivity profile. Studies have shown that at a concentration of 1 µM, this compound can inhibit other kinases, including TBK1 and AMPK.[17] However, its inhibitory effect on autophagy has been demonstrated to be independent of the TBK1 and AMPK pathways.[17]

In comparison, SBI-0206965, while selective for ULK1 over ULK2, also exhibits off-target effects, including the inhibition of AMPK.[18][19][20] WZ4003 is reported to be a highly specific inhibitor of NUAK kinases, with minimal inhibition of 139 other kinases at a concentration of 1 µM.[7]

This comparative guide underscores the potent dual inhibitory action of this compound on ULK1/2 and NUAK1, positioning it as a valuable tool for cancer research and a promising candidate for further therapeutic development. The provided data and protocols offer a solid foundation for researchers to explore and validate its multifaceted anti-tumor activities.

References

Synergistic Potential of MRT68921: A Comparative Guide to Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

MRT68921, a potent dual inhibitor of NUAK1 and ULK1/2 kinases, has demonstrated significant antitumor activities as a single agent. This guide provides a comparative analysis of the synergistic effects of this compound when combined with other therapeutic agents, supported by available preclinical data. The following sections detail the experimental findings, quantitative analysis of synergistic effects, and the underlying mechanisms of action.

I. Combination with NUAK1 Inhibitor (WZ4003)

Studies investigating the combination of this compound with the NUAK1 inhibitor WZ4003 have aimed to understand the impact of dual pathway inhibition. The rationale is to concurrently block the antioxidant defense mechanism regulated by NUAK1 and the protective autophagy initiated by ULK1.

Experimental Findings and Data

Research by Yuan et al. (2020) explored the combination of WZ4003 and this compound in various cancer cell lines. The study revealed that this combination does not produce a significant synergistic effect but rather an additive one. In contrast, a strong synergistic effect was observed when WZ4003 was combined with SBI-0206965, another ULK1 inhibitor[1]. This suggests that the dual-targeting nature of this compound might already encompass the effects of combining separate NUAK1 and ULK1 inhibitors.

Table 1: Synergistic Effect of WZ4003 and this compound Combination [1]

Cell LinesDrug Concentration MatrixSynergy Analysis MethodObserved EffectCombination Index (CI) Values
U251, NCI-H460, MNK455x6 matrix of varying concentrationsChou-Talalay MethodAdditiveNot indicative of strong synergy
Experimental Protocol: Cell Viability Assay
  • Cell Lines: Human glioma (U251), lung cancer (NCI-H460), and gastric cancer (MNK45) cell lines were used.

  • Treatment: Cells were treated with a 5x6 matrix of varying concentrations of WZ4003 and this compound for 24 hours.

  • Assay: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay.

  • Analysis: The Combination Index (CI) was calculated using the Chou-Talalay method to determine the nature of the drug interaction (synergism, additivity, or antagonism)[1].

Signaling Pathway and Experimental Workflow

G cluster_0 Cancer Cell cluster_1 Drug Intervention NUAK1 NUAK1 Antioxidant_Defense Antioxidant Defense NUAK1->Antioxidant_Defense ULK1 ULK1 Protective_Autophagy Protective Autophagy ULK1->Protective_Autophagy Cell_Survival Cell Survival Antioxidant_Defense->Cell_Survival Protective_Autophagy->Cell_Survival WZ4003 WZ4003 WZ4003->NUAK1 Inhibits This compound This compound This compound->NUAK1 Inhibits This compound->ULK1 Inhibits

Caption: Dual inhibition of NUAK1 and ULK1 by this compound and WZ4003.

G start Seed Cancer Cells (U251, NCI-H460, MNK45) treatment Treat with 5x6 Matrix of WZ4003 and this compound (24 hours) start->treatment assay Measure Cell Viability (CCK-8 Assay) treatment->assay analysis Calculate Combination Index (Chou-Talalay Method) assay->analysis end Determine Additive Effect analysis->end

Caption: Experimental workflow for assessing WZ4003 and this compound synergy.

II. Combination with Autophagy Inhibitors in FLT3-ITD-mutated Acute Myeloid Leukemia (AML)

In the context of FLT3-ITD-mutated AML, ULK1 inhibition by this compound has been shown to induce apoptosis. Interestingly, this inhibition also paradoxically induces a pro-survival autophagy mechanism. This has led to the investigation of combining this compound with other autophagy inhibitors to enhance its anticancer effects.

Experimental Findings and Data

A study by Hwang et al. (2020) demonstrated that the combination of this compound with the autophagy inhibitor 3-methyladenine (3-MA) resulted in a synergistic increase in apoptosis in the FLT3-ITD AML cell line MV4;11[2].

Table 2: Synergistic Effect of this compound and 3-Methyladenine (3-MA) in FLT3-ITD AML [2]

Cell LineCombinationEffect on Apoptosis
MV4;11This compound + 3-MASignificantly increased fraction of apoptotic cells (p = 0.0009)
Experimental Protocol: Apoptosis Assay
  • Cell Line: Human FLT3-ITD-mutated AML cell line (MV4;11).

  • Treatment: Cells were treated with this compound in the presence or absence of 3-MA.

  • Assay: The percentage of apoptotic cells was determined by flow cytometry after staining with Annexin V and propidium iodide (PI).

  • Analysis: Statistical analysis was performed to compare the apoptotic fractions between single-agent and combination treatments[2].

Signaling Pathway and Experimental Workflow

G cluster_0 FLT3-ITD AML Cell cluster_1 Drug Intervention ULK1 ULK1 Autophagy_Flux Autophagic Flux ULK1->Autophagy_Flux Inhibits Apoptosis Apoptosis ULK1->Apoptosis Induces Pro_survival_Autophagy Pro-survival Autophagy ULK1->Pro_survival_Autophagy Induces Cell_Survival Cell Survival Pro_survival_Autophagy->Cell_Survival This compound This compound This compound->ULK1 Inhibits Three_MA 3-MA Three_MA->Pro_survival_Autophagy Inhibits

Caption: Synergistic induction of apoptosis by this compound and 3-MA.

G start Culture FLT3-ITD AML Cells (MV4;11) treatment Treat with this compound +/- 3-MA start->treatment staining Stain with Annexin V and Propidium Iodide treatment->staining analysis Analyze Apoptosis by Flow Cytometry staining->analysis end Quantify Synergistic Increase in Apoptotic Cells analysis->end

Caption: Workflow for assessing apoptosis in AML cells with combination therapy.

III. Combination with Chemotherapy (Carboplatin and Pemetrexed) in Mesothelioma

Conclusion

This compound exhibits varied interaction profiles when combined with other anticancer agents. The combination with a NUAK1 inhibitor, WZ4003, results in an additive effect, likely due to the inherent dual inhibitory nature of this compound. In contrast, a clear synergistic effect is observed when this compound is combined with the autophagy inhibitor 3-MA in FLT3-ITD AML, highlighting a promising therapeutic strategy to overcome pro-survival mechanisms. The potential synergy with conventional chemotherapies in mesothelioma warrants further investigation to provide a solid preclinical rationale for clinical development. This guide underscores the importance of understanding the specific molecular context when designing combination therapies involving this compound.

References

MRT68921: A Comparative Analysis of Efficacy Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Potent Dual Inhibitor Showing Promise in Oncology Research

MRT68921, a dual inhibitor of NUAK family SNF1-like kinase 1 (NUAK1) and Unc-51 like autophagy activating kinase 1 (ULK1), has emerged as a significant agent in cancer research.[1][2] By targeting these two critical kinases, this compound disrupts key cellular processes essential for tumor survival and proliferation, demonstrating potent antitumor activities in a variety of cancer models.[1][2] This guide provides a comprehensive comparison of this compound's efficacy across different cancer types, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Two-Pronged Attack on Cancer Cells

This compound exerts its anticancer effects by simultaneously inhibiting NUAK1 and ULK1.[1][3] NUAK1 is a crucial component of the antioxidant defense system that protects cancer cells from oxidative stress.[1][2] ULK1, on the other hand, is a key initiator of autophagy, a cellular recycling process that cancer cells often exploit to survive under metabolic stress.[1][2][4] The dual inhibition of NUAK1 and ULK1 creates a synergistic effect, leading to an imbalance in oxidative stress signals and the induction of apoptosis (programmed cell death) in tumor cells.[1][2]

The downstream effects of this dual inhibition include the suppression of the NUAK1/MYPT1/Gsk3β signaling pathway and the blockage of protective autophagy.[1][3] This disruption leads to increased levels of reactive oxygen species (ROS), DNA damage, and ultimately, cancer cell death.[1][5]

Comparative Efficacy of this compound in Various Cancer Cell Lines

This compound has demonstrated significant cytotoxic activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, highlight its potency. The following table summarizes the IC50 values of this compound in different cancer cell lines after 24 hours of treatment.

Cancer TypeCell LineIC50 (µM)
Lung CancerA549~5.0
Lung CancerH1299~6.0
Lung CancerNCI-H4601.76
GlioblastomaU251~4.0
Gastric CancerMNK45~3.0
Breast Cancer4T1 (murine)Not explicitly stated in vitro
Other Cancer Cell Lines(Various)1.76 - 8.91

Note: IC50 values are approximated from graphical data where specific numerical values were not provided in the source material. The data indicates that NCI-H460 lung cancer cells are particularly sensitive to this compound.[1]

In Vivo Efficacy in Animal Models

The antitumor activity of this compound has also been validated in preclinical animal models. In xenograft models using NCI-H460 and MNK45 cancer cells, administration of this compound led to a significant reduction in tumor growth.[3] Furthermore, in a metastatic syngeneic model using 4T1 murine breast cancer cells, this compound treatment not only inhibited tumor metastasis to the lungs but also resulted in complete tumor regression and a 71.4% survival rate over 24 days.[1]

Comparison with Other Inhibitors

This compound has shown superior cytotoxic effects in the tested cancer cell lines compared to other reported NUAK1 inhibitors such as WZ4003 and HTH-01-015.[1] While the combination of the NUAK1 inhibitor WZ4003 and the ULK1 inhibitor SBI-0206965 demonstrated a synergistic anticancer effect, this compound as a single agent achieves this dual inhibition.[1]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of this compound, the following diagrams illustrate its targeted signaling pathway and a typical experimental workflow for assessing its efficacy.

MRT68921_Signaling_Pathway cluster_stress Cellular Stress cluster_inhibition Inhibition by this compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Metabolic Stress Metabolic Stress ULK1 ULK1 Metabolic Stress->ULK1 Oxidative Stress Oxidative Stress NUAK1 NUAK1 Oxidative Stress->NUAK1 This compound This compound This compound->NUAK1 Inhibits This compound->ULK1 Inhibits MYPT1 MYPT1 NUAK1->MYPT1 ROS Increase ROS Increase NUAK1->ROS Increase Suppresses Tumor Cell Survival Tumor Cell Survival NUAK1->Tumor Cell Survival Promotes Autophagy Autophagy ULK1->Autophagy Gsk3b Gsk3b MYPT1->Gsk3b | Gsk3b->Tumor Cell Survival Autophagy->Tumor Cell Survival DNA Damage DNA Damage ROS Increase->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Tumor Cell Death Tumor Cell Death Apoptosis->Tumor Cell Death

Caption: this compound dual-inhibits NUAK1 and ULK1, leading to increased ROS and apoptosis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cancer Cell Lines Cancer Cell Lines This compound Treatment This compound Treatment Cancer Cell Lines->this compound Treatment CCK-8 Assay CCK-8 Assay This compound Treatment->CCK-8 Assay Cytotoxicity Western Blot Western Blot This compound Treatment->Western Blot Protein Expression FACS Analysis FACS Analysis This compound Treatment->FACS Analysis Apoptosis/ROS Xenograft Model Xenograft Model This compound Administration This compound Administration Xenograft Model->this compound Administration Tumor Measurement Tumor Measurement This compound Administration->Tumor Measurement Efficacy Metastasis Analysis Metastasis Analysis This compound Administration->Metastasis Analysis Anti-metastatic effect

Caption: Workflow for evaluating this compound's anticancer efficacy in vitro and in vivo.

Detailed Experimental Protocols

A summary of the key experimental methodologies used to evaluate the efficacy of this compound is provided below.

Cell Viability Assay (CCK-8)

  • Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

  • Method: Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for 24 hours. Cell Counting Kit-8 (CCK-8) solution is then added to each well, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control. The IC50 value is calculated from the dose-response curve.[1]

Western Blot Analysis

  • Objective: To analyze the expression and phosphorylation status of proteins in the NUAK1 and ULK1 signaling pathways.

  • Method: Cells are treated with this compound, and cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., NUAK1, ULK1, p-MYPT1, p-Gsk3β, cleaved PARP1, LC3B). Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.[1][5]

Apoptosis and ROS Detection (FACS Analysis)

  • Objective: To quantify the induction of apoptosis and the levels of reactive oxygen species (ROS).

  • Method: For apoptosis, cells are stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry. For ROS detection, cells are incubated with a fluorescent probe such as DCFH-DA and analyzed by flow cytometry.[1][5]

In Vivo Xenograft Studies

  • Objective: To evaluate the antitumor efficacy of this compound in a living organism.

  • Method: Human cancer cells are subcutaneously injected into immunodeficient mice. Once tumors are established, mice are treated with this compound or a vehicle control. Tumor volume is measured regularly. For metastasis studies, cancer cells are injected intravenously, and metastatic nodules in organs like the lungs are quantified after a period of treatment.[1][3]

Conclusion

This compound presents a promising therapeutic strategy by dually targeting NUAK1 and ULK1, pathways critical for cancer cell survival. Its potent cytotoxic effects across a range of cancer cell lines and significant antitumor and anti-metastatic activity in vivo underscore its potential as a novel anticancer agent. Further research and clinical investigation are warranted to fully explore the therapeutic applications of this compound in oncology.

References

A Comparative Guide to the Validation of MRT68921-Induced ROS Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MRT68921 with other common agents used to induce reactive oxygen species (ROS) production, a critical mechanism in various cellular processes, including apoptosis in cancer cells. This document offers supporting experimental data, detailed protocols for validation, and visual representations of the key signaling pathways and workflows.

Comparative Analysis of ROS-Inducing Agents

This compound is a potent dual inhibitor of NUAK1 and ULK1/2 that effectively induces ROS production, leading to cancer cell death.[1] The following table provides a comparative summary of this compound and other well-known ROS-inducing agents. It is important to note that the quantitative data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

FeatureThis compoundHydrogen Peroxide (H₂O₂)Rotenone
Target/Mechanism Dual inhibitor of NUAK1 and ULK1/2 kinases. Inhibition of NUAK1 downregulates NRF2-mediated antioxidant gene expression, leading to ROS accumulation.[2][3][4]A direct source of ROS, readily diffuses across cell membranes.[5][6]Inhibitor of mitochondrial complex I of the electron transport chain, leading to superoxide production.[7][8]
Primary ROS Type General ROS, including superoxide and hydrogen peroxide.Hydrogen peroxide.Mitochondrial superoxide.
Typical Concentration Range 1-10 µM in cell culture.[1]100 µM - 1 mM in cell culture.[9]0.1 - 10 µM in cell culture.[7][8]
Advantages - High specificity for its targets. - Dual inhibition of NUAK1 and ULK1 provides a synergistic antitumor effect.[1]- Well-characterized and widely used positive control. - Inexpensive and readily available.- Potent inducer of mitochondrial ROS. - Useful for studying mitochondrial dysfunction.
Limitations - Potential for off-target effects, as with most kinase inhibitors.- Can be rapidly neutralized by cellular antioxidant systems. - High concentrations can cause non-specific cellular damage.- Can be highly toxic to normal cells. - Its effects are primarily limited to mitochondrial ROS.
Example of ROS Induction Treatment of A549 lung cancer cells with 5 µM this compound for 8 hours resulted in a significant increase in intracellular ROS levels, as measured by DCFH-DA staining.[1]Treatment of various cancer cell lines with H₂O₂ in the micromolar to millimolar range leads to a dose-dependent increase in intracellular ROS.[5][9]Rotenone treatment of cancer cells at micromolar concentrations leads to a significant increase in mitochondrial superoxide levels.[7][8]

Experimental Protocols

Accurate and reproducible measurement of intracellular ROS is crucial for validating the effects of compounds like this compound. The most common method involves the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA or H2DCFDA).

Protocol 1: Measurement of Intracellular ROS using a Microplate Reader

This protocol is suitable for high-throughput screening of ROS production in adherent cells.

Materials:

  • Adherent cancer cells (e.g., A549, HeLa)

  • This compound and other test compounds

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or other ROS-inducing agents for the desired time period (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 µM H₂O₂ for 1 hour).

  • DCFH-DA Staining:

    • Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free cell culture medium immediately before use.

    • Remove the treatment medium and wash the cells once with PBS.

    • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[10][11][12]

  • Data Analysis: Subtract the background fluorescence from all readings and express the results as a fold change relative to the vehicle-treated control.

Protocol 2: Measurement of Intracellular ROS using Flow Cytometry

This protocol allows for the quantification of ROS levels in individual cells within a population.

Materials:

  • Suspension or adherent cancer cells

  • This compound and other test compounds

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Culture cells to a density of approximately 1 x 10⁶ cells/mL. Treat the cells with this compound or other compounds as described in Protocol 1.

  • Cell Harvesting: For adherent cells, detach them using trypsin-EDTA and neutralize with complete medium. For suspension cells, collect them by centrifugation. Wash the cells once with PBS.

  • H2DCFDA Staining:

    • Resuspend the cell pellet in a 5-10 µM working solution of H2DCFDA in pre-warmed serum-free medium or PBS.

    • Incubate for 30 minutes at 37°C in the dark.[13][14][15]

  • Flow Cytometry Analysis:

    • Wash the cells twice with PBS to remove excess probe.

    • Resuspend the cells in PBS or flow cytometry buffer.

    • Analyze the cells immediately on a flow cytometer, exciting the dye at 488 nm and collecting the emission in the green channel (typically FL1, ~525 nm).[13][14]

  • Data Analysis: Analyze the geometric mean fluorescence intensity of the cell population to quantify the level of intracellular ROS.

Signaling Pathways and Experimental Workflows

This compound-Induced ROS Production Pathway

This compound induces ROS by inhibiting NUAK1, which in turn leads to the downregulation of the NRF2-mediated antioxidant response.[2][3][4] This disrupts the cellular redox balance and leads to an accumulation of ROS.

MRT68921_ROS_Pathway This compound This compound NUAK1 NUAK1 This compound->NUAK1 inhibition NRF2_pathway NRF2-mediated Antioxidant Response NUAK1->NRF2_pathway activation ROS Reactive Oxygen Species (ROS) Antioxidant_Genes Antioxidant Genes (e.g., NQO1, HO-1) NRF2_pathway->Antioxidant_Genes upregulation Antioxidant_Genes->ROS neutralization Apoptosis Apoptosis ROS->Apoptosis induction

Caption: this compound signaling pathway leading to ROS production.

Experimental Workflow for Validation of ROS Production

The following workflow outlines the key steps for validating the ROS-inducing capabilities of a test compound like this compound.

ROS_Validation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (Adherent or Suspension) Cell_Treatment Treat Cells with Compounds Cell_Culture->Cell_Treatment Compound_Prep Prepare Test Compounds (this compound, Controls) Compound_Prep->Cell_Treatment Staining Stain with DCFH-DA/H2DCFDA Cell_Treatment->Staining Measurement Measure Fluorescence (Plate Reader or Flow Cytometer) Staining->Measurement Data_Analysis Data Analysis and Quantification Measurement->Data_Analysis

Caption: Experimental workflow for ROS production validation.

References

A Comparative Analysis of MRT68921 and MRT67307: Potent Kinase Inhibitors in Autophagy and Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

Researchers in the fields of oncology, immunology, and neurobiology are constantly seeking precise tools to dissect complex cellular signaling pathways. Among these tools, small molecule inhibitors of kinases have proven invaluable. This guide provides a detailed comparative analysis of two widely used research compounds, MRT68921 and MRT67307. Both molecules are potent kinase inhibitors with overlapping targets, yet they exhibit distinct selectivity profiles that make them suitable for different research applications. This document will delve into their mechanisms of action, target specificities, and the experimental data supporting their use, presenting a clear comparison to aid researchers in selecting the appropriate compound for their studies.

Biochemical Profile and Target Specificity

This compound and MRT67307 were both initially developed as inhibitors of Unc-51-like autophagy activating kinase 1 (ULK1) and ULK2, key initiators of the autophagy process.[1] However, their inhibitory activities extend to other kinases, defining their unique utility in research.

This compound is a highly potent dual inhibitor of ULK1 and ULK2.[2][3] It also demonstrates significant inhibitory activity against NUAK1, a kinase involved in cellular stress responses and antioxidant defense.[4][5]

MRT67307 , while also a potent inhibitor of ULK1 and ULK2, is distinguished by its strong inhibitory action against TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε).[6][7][8] These two kinases are central to the innate immune response, particularly in the signaling pathways that lead to the production of type I interferons.[9]

The following table summarizes the in vitro inhibitory activities (IC50) of both compounds against their primary targets.

Target KinaseThis compound IC50 (nM)MRT67307 IC50 (nM)
ULK1 2.9[2][5][10]45[7][8][10]
ULK2 1.1[2][5][10]38[7][8][10]
TBK1 -19[7][8][11]
IKKε -160[7][8][11]
NUAK1 Potent inhibitor[4][5]230[12]

Mechanism of Action and Cellular Effects

The differential kinase selectivity of this compound and MRT67307 translates into distinct cellular effects, which are critical for their application in research.

Autophagy Inhibition

Both compounds are effective inhibitors of autophagy.[1] By inhibiting ULK1 and ULK2, they block the initial steps of autophagosome formation.[1] Experimental evidence shows that treatment with either compound leads to a reduction in the phosphorylation of ATG13, a direct substrate of ULK1, and a blockage of autophagic flux.[1] this compound, being more potent against ULK1/2, is often the preferred tool for specific and potent autophagy inhibition.[1][13]

Autophagy_Inhibition cluster_input Cellular Stress cluster_pathway Autophagy Pathway cluster_inhibitors Inhibitors Amino Acid Starvation Amino Acid Starvation ULK1_ULK2 ULK1/ULK2 Amino Acid Starvation->ULK1_ULK2 activates ATG13 ATG13 Phosphorylation ULK1_ULK2->ATG13 Autophagosome Autophagosome Formation ATG13->Autophagosome Autophagy Autophagic Flux Autophagosome->Autophagy This compound This compound This compound->ULK1_ULK2 inhibits MRT67307 MRT67307 MRT67307->ULK1_ULK2 inhibits

Caption: Inhibition of the ULK1/2 complex by this compound and MRT67307 blocks autophagy initiation.

Modulation of Innate Immunity

MRT67307's potent inhibition of TBK1 and IKKε makes it a valuable tool for studying innate immune signaling.[6][9] These kinases are crucial for the phosphorylation and activation of the transcription factor IRF3, which drives the expression of type I interferons in response to viral and bacterial infections.[6] MRT67307 has been shown to prevent the phosphorylation of IRF3 and the subsequent production of IFNβ in macrophages.[11]

Innate_Immunity_Modulation cluster_stimulus Pathogen Recognition cluster_pathway TBK1/IKKε Pathway cluster_inhibitor Inhibitor PAMPs PAMPs (e.g., dsRNA) TBK1_IKKe TBK1/IKKε PAMPs->TBK1_IKKe activates IRF3 IRF3 Phosphorylation TBK1_IKKe->IRF3 IFN Type I Interferon Production IRF3->IFN MRT67307 MRT67307 MRT67307->TBK1_IKKe inhibits

Caption: MRT67307 inhibits the TBK1/IKKε signaling axis, blocking type I interferon production.

Anti-Tumor Activities

This compound has demonstrated potent anti-tumor activities in various cancer cell lines and xenograft models.[4][14] Its mechanism is linked to the dual inhibition of NUAK1 and ULK1, leading to increased oxidative stress and apoptosis in cancer cells.[4][14] By inhibiting ULK1-dependent protective mitophagy, this compound enhances the lethal effects of reactive oxygen species (ROS).[4]

Anti_Tumor_Activity cluster_targets Cellular Targets cluster_effects Cellular Effects This compound This compound NUAK1 NUAK1 This compound->NUAK1 ULK1 ULK1 This compound->ULK1 ROS Increased ROS NUAK1->ROS suppresses Mitophagy Protective Mitophagy ULK1->Mitophagy promotes Apoptosis Apoptosis ROS->Apoptosis induces Mitophagy->ROS reduces

Caption: this compound exerts anti-tumor effects by inhibiting NUAK1 and ULK1, leading to increased ROS and apoptosis.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of research findings. Below are summaries of key experimental methodologies used to characterize this compound and MRT67307.

In Vitro Kinase Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified kinases.

  • General Protocol:

    • Recombinant kinases (e.g., ULK1, ULK2, TBK1, IKKε) are incubated with a specific substrate and [γ-³²P]ATP in a kinase buffer.

    • The inhibitor (this compound or MRT67307) is added at varying concentrations.

    • The reaction is allowed to proceed for a set time at a specific temperature (e.g., 15 minutes at 30°C).[11]

    • The reaction is stopped, and the incorporation of ³²P into the substrate is quantified using methods like SDS-PAGE and autoradiography.

    • IC50 values are calculated from the dose-response curves.

Cellular Autophagy Assays
  • Objective: To assess the effect of the inhibitors on autophagic flux in cells.

  • General Protocol (LC3-II Immunoblotting):

    • Cells (e.g., Mouse Embryonic Fibroblasts - MEFs) are cultured to a suitable confluency.

    • Autophagy is induced by amino acid starvation (e.g., incubation in Earle's Balanced Salt Solution - EBSS).

    • Cells are treated with the inhibitor (e.g., 1 µM this compound or 10 µM MRT67307) in the presence or absence of a lysosomal inhibitor like bafilomycin A1.[1]

    • Cell lysates are collected and subjected to SDS-PAGE and immunoblotting for LC3.

    • The accumulation of the lipidated form of LC3 (LC3-II) in the presence of bafilomycin A1 is used as a measure of autophagic flux. A block in the increase of LC3-II upon inhibitor treatment indicates autophagy inhibition.[1]

Cellular Innate Immunity Assays
  • Objective: To measure the impact of the inhibitors on the activation of the TBK1/IKKε pathway.

  • General Protocol (IRF3 Phosphorylation):

    • Immune cells (e.g., bone-marrow-derived macrophages - BMDMs) are stimulated with a pathogen-associated molecular pattern (PAMP) like poly(I:C) to activate the TBK1/IKKε pathway.[7]

    • Cells are pre-treated with the inhibitor (e.g., 2 µM MRT67307).[7]

    • Cell lysates are analyzed by immunoblotting using an antibody specific for phosphorylated IRF3.

    • A reduction in the phospho-IRF3 signal indicates inhibition of TBK1/IKKε activity.[7]

In Vivo Studies

Both compounds have been evaluated in vivo, demonstrating their potential for preclinical research.

  • This compound: Has been used in xenograft mouse models of cancer. Administration via subcutaneous injection at doses of 20-40 mg/kg has been shown to significantly decrease tumor growth.[4][15]

  • MRT67307: Has been utilized in a murine model of SARS-CoV-2 infection to assess the impact of blunting immunopathology.[16]

Conclusion

This compound and MRT67307 are powerful and versatile research tools for dissecting the roles of ULK1/2, NUAK1, and TBK1/IKKε in various cellular processes. This compound stands out as a highly potent and specific inhibitor of ULK1/2, making it an excellent choice for studies focused on the mechanisms of autophagy and its role in cancer. In contrast, MRT67307's dual inhibitory activity against both the autophagy-initiating kinases and the key innate immunity kinases, TBK1/IKKε, provides a unique opportunity to investigate the crosstalk between these two fundamental pathways. The selection between these two compounds should be guided by the specific research question and the signaling pathways of interest. The data and protocols summarized in this guide are intended to provide a solid foundation for researchers to make an informed decision and design rigorous experiments.

References

Confirming On-Target Effects of MRT68921 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and methodologies to confirm the on-target effects of MRT68921, a potent dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, as well as NUAK family SNF1-like kinase 1 (NUAK1). We will objectively compare its performance with alternative inhibitors and provide the supporting experimental data and detailed protocols necessary for replication and validation.

Introduction to this compound and its Targets

This compound is a small molecule inhibitor that has demonstrated potent inhibition of ULK1, ULK2, and NUAK1, key kinases involved in autophagy and cellular stress responses. ULK1 and ULK2 are serine/threonine kinases that play a crucial role in the initiation of the autophagy pathway. NUAK1 is an AMPK-related kinase involved in regulating cellular stress, polarity, and adhesion. The on-target effects of this compound are typically confirmed by assessing the downstream consequences of inhibiting these kinases.

Comparative Analysis of Inhibitor Potency

The following table summarizes the in vitro potency of this compound against its primary targets and compares it with other commonly used ULK1/2 inhibitors, SBI-0206965 and ULK-101.

InhibitorTargetIC50 (nM)Reference
This compound ULK1 2.9 [1][2][3]
ULK2 1.1 [1][2][3]
NUAK1 Potent Inhibition[3]
SBI-0206965ULK1108[4]
ULK2711[4]
ULK-101ULK18.3[5]
ULK230[5]

Confirming On-Target Effects in Cellular Assays

The on-target activity of this compound in a cellular context is primarily validated by observing the expected downstream signaling events following the inhibition of its targets. This is most commonly achieved through western blot analysis of key phosphoproteins.

Target PathwayDownstream MarkerExpected Effect of this compound
ULK1/2 Signaling Phosphorylation of ATG13 (Ser318)Decrease
NUAK1 Signaling Phosphorylation of MYPT1 (Thr696)Decrease
Phosphorylation of Gsk3β (Ser9)Decrease

Experimental Protocols

Here, we provide detailed methodologies for key experiments to confirm the on-target effects of this compound.

In Vitro Kinase Assay (Radiometric)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of its target kinases.

Materials:

  • Recombinant active ULK1 or NUAK1 kinase

  • Myelin Basic Protein (MBP) as a generic substrate

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP

  • ATP solution

  • This compound and other inhibitors

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, the kinase, and the substrate (MBP).

  • Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value.

Western Blot for Phosphorylated Proteins

This protocol is designed to detect changes in the phosphorylation status of downstream targets of ULK1 and NUAK1 in cell lysates.[5][6][7]

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ATG13 (Ser318), anti-phospho-MYPT1 (Thr696), and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle for a specified time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ATG13) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.

  • To confirm equal loading, strip the membrane and re-probe with an antibody against the total protein or a loading control like GAPDH.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement of a compound in a cellular environment.[4][8]

Materials:

  • Cell culture reagents

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well plate

  • Thermocycler

  • Centrifuge

  • Western blot reagents (as described above)

Procedure:

  • Treat cultured cells with this compound or vehicle for a defined period.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes or a 96-well plate.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by cooling.

  • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separate the soluble fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation.

  • Collect the supernatant and analyze the amount of soluble target protein (ULK1 or NUAK1) at each temperature by western blot.

  • A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the presence of this compound.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

This compound Signaling Pathway Inhibition cluster_ULK1 ULK1/2 Pathway cluster_NUAK1 NUAK1 Pathway ULK1 ULK1/2 pATG13 p-ATG13 (Ser318) ULK1->pATG13 phosphorylates ATG13 ATG13 Autophagy Autophagy Initiation pATG13->Autophagy NUAK1 NUAK1 pMYPT1 p-MYPT1 (Thr696) NUAK1->pMYPT1 phosphorylates pGsk3b p-Gsk3β (Ser9) NUAK1->pGsk3b phosphorylates MYPT1 MYPT1 CellStress Cellular Stress Response pMYPT1->CellStress Gsk3b Gsk3β pGsk3b->CellStress This compound This compound This compound->ULK1 This compound->NUAK1

Caption: this compound inhibits ULK1/2 and NUAK1 kinase activity.

Western Blot Workflow for On-Target Confirmation A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., p-ATG13, p-MYPT1) F->G H Secondary Antibody Incubation G->H I Signal Detection (ECL) H->I J Analysis of Phosphorylation Levels I->J

Caption: Workflow for assessing on-target effects via Western Blot.

Cellular Thermal Shift Assay (CETSA) Workflow A Cell Treatment with this compound B Heating at Temperature Gradient A->B C Cell Lysis B->C D Separation of Soluble Proteins C->D E Western Blot for Target Protein (ULK1 or NUAK1) D->E F Analysis of Thermal Stability Shift E->F

Caption: CETSA workflow to confirm direct target engagement.

References

Safety Operating Guide

Proper Disposal Procedures for MRT68921: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing MRT68921, a potent inhibitor of ULK1/2 kinases, ensuring its safe handling and proper disposal is paramount to maintaining a secure laboratory environment and adhering to regulatory compliance. This document provides essential safety and logistical information, including operational and disposal plans, to serve as a preferred resource for laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) provided by the supplier. This document contains comprehensive information on physical and chemical properties, potential hazards, and emergency procedures. All personnel should be trained on the appropriate handling of this and similar chemical compounds. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedures for this compound

The following procedures are based on general best practices for the disposal of non-hazardous research chemicals. Always consult your institution's specific waste disposal protocols and the manufacturer's Safety Data Sheet (SDS) for detailed guidance.

1. Unused or Expired Solid this compound:

  • Do not dispose of solid this compound in the regular trash or down the drain.

  • The compound should be collected in a clearly labeled, sealed container designated for chemical waste.

  • The label should include the chemical name ("this compound"), the quantity, and any relevant hazard information.

  • Store the waste container in a designated, secure area away from incompatible materials until it is collected by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

2. Solutions Containing this compound:

  • Aqueous Solutions: Due to its limited aqueous solubility, large volumes of aqueous waste are unlikely. However, any aqueous waste containing this compound should be collected in a designated, labeled container for aqueous chemical waste. Do not pour down the drain.

  • Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO, ethanol, DMF) must be disposed of as hazardous waste.

    • Collect the waste in a solvent-resistant container that is compatible with the solvent used.

    • The container must be clearly labeled with the chemical name ("this compound"), the solvent(s) used, and the approximate concentration.

    • Segregate halogenated and non-halogenated solvent waste if required by your institution's disposal policies.

    • Store the waste container in a designated satellite accumulation area within the laboratory, ensuring the container is sealed to prevent evaporation.

3. Contaminated Materials:

  • All materials that have come into direct contact with this compound, such as pipette tips, centrifuge tubes, gloves, and absorbent paper, should be considered contaminated.

  • Collect these materials in a designated, sealed waste bag or container clearly labeled as "Chemically Contaminated Waste" with the name of the chemical.

  • Dispose of this solid waste through your institution's chemical or hazardous waste stream, not in the regular or biohazardous trash.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, facilitating easy comparison and reference for experimental design.

PropertyValue
Molecular Formula C₂₅H₃₄N₆O
Molecular Weight 434.6 g/mol
IC₅₀ (ULK1) 2.9 nM[1][2]
IC₅₀ (ULK2) 1.1 nM[1][2]
Solubility (DMSO) ≥ 3 mg/mL[1]
Solubility (Ethanol) ~2 mg/mL[1]
Solubility (DMF) ~5 mg/mL[1]
Aqueous Solubility Sparingly soluble. A 1:5 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.16 mg/mL.[1] It is not recommended to store aqueous solutions for more than one day.[1]
Storage Temperature -20°C[1]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound, based on cited literature.

1. In Vitro Kinase Assay for ULK1 Inhibition:

  • Objective: To determine the inhibitory activity of this compound on ULK1 kinase.

  • Materials: Recombinant GST-ULK1, kinase assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM magnesium acetate, 0.1 mM EGTA, 0.1% β-mercaptoethanol), cold ATP, [γ-³²P]ATP, this compound stock solution.

  • Procedure:

    • Prepare reaction mixtures in the kinase assay buffer containing recombinant GST-ULK1.

    • Add varying concentrations of this compound to the reaction mixtures.

    • Pre-warm the reaction mixes to 25°C for 5 minutes.

    • Initiate the kinase reaction by adding a mixture of cold ATP (30 µM) and [γ-³²P]ATP (0.5 µCi).

    • Incubate the reaction at 25°C for 5 minutes.

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.

    • Analyze the results by autoradiography to detect phosphorylated substrates and by immunoblot for total protein levels.

2. Cellular Autophagy Inhibition Assay:

  • Objective: To assess the effect of this compound on autophagic flux in a cellular context.

  • Materials: Mouse Embryonic Fibroblasts (MEFs) or other suitable cell line, complete culture medium (e.g., DMEM with 10% FBS and penicillin/streptomycin), Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy, this compound stock solution, lysis buffer, antibodies for immunoblotting (e.g., anti-LC3, anti-p62).

  • Procedure:

    • Culture cells to approximately 75% confluency.

    • To induce autophagy, wash the cells twice with EBSS and then incubate in EBSS for 1 hour. For basal autophagy assessment, continue incubation in complete medium.

    • Treat the cells with the desired concentration of this compound (e.g., 1 µM) during the final hour of incubation. Include appropriate vehicle controls.

    • Lyse the cells and collect the protein lysates.

    • Perform immunoblotting to detect changes in the levels of autophagy markers, such as the conversion of LC3-I to LC3-II and the accumulation of p62, which are indicative of autophagy inhibition.

Visualizing Disposal and Signaling Pathways

To further clarify the procedural and biological aspects of working with this compound, the following diagrams have been generated.

G This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Unused Solid Unused Solid Labeled Chemical Waste Container Labeled Chemical Waste Container Unused Solid->Labeled Chemical Waste Container Contaminated Solids Contaminated Solids Labeled Contaminated Waste Bag Labeled Contaminated Waste Bag Contaminated Solids->Labeled Contaminated Waste Bag Organic Solutions Organic Solutions Labeled Solvent Waste Container Labeled Solvent Waste Container Organic Solutions->Labeled Solvent Waste Container Designated Secure Area Designated Secure Area Labeled Chemical Waste Container->Designated Secure Area Labeled Contaminated Waste Bag->Designated Secure Area Labeled Solvent Waste Container->Designated Secure Area EHS/Licensed Contractor Pickup EHS/Licensed Contractor Pickup Designated Secure Area->EHS/Licensed Contractor Pickup

Caption: A workflow diagram illustrating the proper segregation and disposal of this compound waste.

G This compound Mechanism of Action: ULK1/2 Inhibition cluster_upstream Upstream Signaling cluster_ulk_complex ULK1/2 Complex cluster_downstream Downstream Autophagy Machinery mTORC1 mTORC1 ULK1_ULK2 ULK1/ULK2 mTORC1->ULK1_ULK2 Inhibits AMPK AMPK AMPK->ULK1_ULK2 Activates ATG13 ATG13 ULK1_ULK2->ATG13 FIP200 FIP200 ULK1_ULK2->FIP200 Beclin1_VPS34_Complex Beclin-1/VPS34 Complex ULK1_ULK2->Beclin1_VPS34_Complex Phosphorylates & Activates ATG13->FIP200 ATG101 ATG101 FIP200->ATG101 Autophagosome_Formation Autophagosome Formation Beclin1_VPS34_Complex->Autophagosome_Formation This compound This compound This compound->ULK1_ULK2 Inhibits

Caption: A signaling pathway diagram showing how this compound inhibits the ULK1/2 complex to block autophagy.

References

Navigating the Safe Handling of MRT68921: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human or veterinary use. [1][2]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with MRT68921, a potent dual inhibitor of ULK1 and ULK2 kinases involved in autophagy.[1][2] Given its nature as a potent research compound, adherence to strict safety protocols is paramount to ensure personnel safety and maintain experimental integrity. The following procedures are based on best practices for handling potent pharmaceutical compounds in a laboratory setting.[3][4]

Personal Protective Equipment (PPE)

The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate personal protective equipment.

Protection Type Specification Rationale
Eye & Face Protection ANSI Z87.1 or EN 166 compliant safety goggles with side shields. A face shield should be worn over goggles if there is a splash hazard.Protects against accidental splashes and airborne particles that could cause serious eye damage.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber). Double-gloving is recommended.Prevents skin contact and absorption. Contaminated gloves must be disposed of as chemical waste immediately.
Respiratory Protection A NIOSH-approved respirator may be required if working outside of a certified chemical fume hood, if there is a risk of generating aerosols, or if exposure limits are exceeded. The specific type of respirator should be determined by a workplace hazard assessment.Protects against inhalation of the compound, which can be a primary route of exposure for potent powdered substances.
Protective Clothing A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory. Fire/flame-resistant and impervious materials are recommended.Provides a barrier against accidental spills and contamination of personal clothing.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound minimizes the risk of exposure and cross-contamination.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, follow institutional emergency procedures.

  • Labeling: Ensure the container is clearly labeled with the compound name, concentration, date of receipt, and any hazard warnings.

  • Storage: Store this compound in a cool, dry, and dark place.[1] Recommended long-term storage is at -20°C.[1] It should be stored away from incompatible materials in a designated and restricted-access area.

Preparation of Solutions

All handling of solid this compound and preparation of solutions must be conducted within a certified chemical fume hood to control dust and vapors.

Solubility Data:

Solvent Solubility
DMSO≥2.18 mg/mL
DMF5 mg/mL
EthanolInsoluble
WaterInsoluble

Data sourced from multiple suppliers and may vary. It is recommended to consult the supplier's technical data sheet for the specific batch.

Protocol for Reconstitution:

  • Environment: Work within a chemical fume hood.

  • Equipment: Use calibrated pipettes and sterile, dedicated labware.

  • Procedure: To prepare a stock solution, slowly add the desired volume of solvent (e.g., DMSO) to the vial containing the powdered compound. Cap the vial and vortex gently until the solid is completely dissolved. Gentle warming may be necessary to achieve a clear solution.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Storage of Solutions: Store stock solutions at -20°C.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired solid this compound, contaminated gloves, weigh boats, and other disposable labware in a clearly labeled, sealed container for hazardous solid waste.

    • Liquid Waste: Collect unused solutions and the first rinse of any contaminated, non-disposable glassware in a labeled, sealed container for hazardous liquid waste.[5] Segregate waste streams based on solvent compatibility (e.g., halogenated vs. non-halogenated).[6][7]

    • Sharps: Any contaminated needles or other sharps should be disposed of in a designated, puncture-resistant sharps container for chemical waste.[7]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentrations.[6]

  • Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for specific procedures.[6][8]

Experimental Protocols and Visualizations

General Experimental Workflow

The following diagram illustrates a standard workflow for handling a potent compound like this compound in a research laboratory setting.

G Standard Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Receiving and Storage B Don PPE A->B C Prepare Fume Hood B->C D Weighing Solid Compound C->D E Solution Preparation D->E F Cell Treatment / In Vivo Administration E->F G Decontamination of Work Area & Equipment F->G H Waste Disposal G->H I Doff PPE H->I G This compound Inhibition of Autophagy Initiation cluster_upstream Upstream Signals cluster_core Autophagy Initiation Complex cluster_downstream Downstream Effect Nutrient Deprivation Nutrient Deprivation ULK1_ULK2 ULK1 / ULK2 Kinases Nutrient Deprivation->ULK1_ULK2 activates mTORC1 Inhibition mTORC1 Inhibition mTORC1 Inhibition->ULK1_ULK2 activates ATG13 ATG13 ULK1_ULK2->ATG13 phosphorylates Autophagosome Formation Autophagosome Formation ATG13->Autophagosome Formation initiates This compound This compound This compound->ULK1_ULK2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.